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Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine Documentation Hub

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  • Product: Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine
  • CAS: 1038258-90-0

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine: A Comprehensive Technical Guide

Executive Summary Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine is a structurally privileged secondary amine featuring a lipophilic difluoromethoxy (-OCF₂H) ether motif. Such structural frameworks are highly valued in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine is a structurally privileged secondary amine featuring a lipophilic difluoromethoxy (-OCF₂H) ether motif. Such structural frameworks are highly valued in medicinal chemistry for their ability to modulate basicity, enhance metabolic stability, and act as lipophilic hydrogen bond donors/acceptors. This whitepaper details a highly efficient, scalable, and self-validating two-stage synthetic pathway for this molecule, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Strategic Retrosynthetic Design

The most atom-economical and industrially viable route to Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine relies on a two-stage convergent approach:

  • O-Difluoromethylation of 3-hydroxyacetophenone to construct the fluorinated aryl ether.

  • Chemoselective Reductive Amination of the resulting ketone with n-butylamine to establish the secondary amine.

This strategy avoids the need for highly toxic alkylating agents and leverages bench-stable, environmentally benign reagents to achieve high overall yields.

Stage I: Difluorocarbene Generation and O-Alkylation

Mechanistic Causality

Historically, difluoromethylation required ozone-depleting gases such as chlorodifluoromethane (Freon-22), which present severe environmental and handling challenges at scale[1]. Modern synthetic protocols favor sodium chlorodifluoroacetate (ClCF₂COONa) as a bench-stable, solid difluorocarbene precursor[2].

Upon heating, ClCF₂COONa undergoes thermal decarboxylation, releasing CO₂ and NaCl to generate a highly electrophilic singlet difluorocarbene (:CF₂)[2]. Because phenols are relatively weak nucleophiles, a base (e.g., K₂CO₃) is required to generate the more reactive phenoxide anion[3]. The phenoxide attacks the empty p-orbital of the singlet carbene, forming an α -fluoro carbanion intermediate. This intermediate is rapidly protonated by the solvent system (typically containing trace water) to yield the neutral 3-(difluoromethoxy)acetophenone[4].

G A 3-Hydroxyacetophenone B Phenoxide Anion A->B K2CO3 (Deprotonation) E Carbanion Intermediate B->E Nucleophilic Attack C ClCF2COONa D Difluorocarbene (:CF2) C->D Heat (-CO2, -NaCl) D->E F 3-(Difluoromethoxy) acetophenone E->F H2O (Protonation)

Fig 1: O-Difluoromethylation mechanism via difluorocarbene insertion.

Self-Validating Experimental Protocol

Objective: Synthesis of 3-(difluoromethoxy)acetophenone.

  • Initiation: Charge a round-bottom flask with 3-hydroxyacetophenone (1.0 equiv), K₂CO₃ (1.5 equiv), and a solvent mixture of DMF/H₂O (10:1 v/v). Stir at 25 °C for 15 minutes to ensure complete phenoxide generation.

  • Carbene Generation: Add sodium chlorodifluoroacetate (2.0 equiv) in three portions to control the exothermic release of CO₂.

  • Thermal Activation: Heat the reaction mixture to 100 °C for 4–6 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The product will appear as a new, less polar, UV-active spot compared to the starting phenol.

  • Workup: Cool to room temperature, quench with water, and extract with EtOAc (3x). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analytical Validation: Confirm structural integrity via ¹⁹F NMR. The -OCF₂H fluorine atoms must appear as a distinct doublet at approximately -82 ppm with a large geminal H-F coupling constant (J ≈ 74 Hz).

Stage II: Chemoselective Reductive Amination

Mechanistic Causality

The coupling of 3-(difluoromethoxy)acetophenone with n-butylamine is achieved via reductive amination[5]. The reaction proceeds through the condensation of the primary amine and the ketone to form a hemiaminal, which dehydrates to a ketimine (Schiff base)[6].

The critical challenge in this step is chemoselectivity: reducing the imine without reducing the unreacted starting ketone[6]. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal reagent for this transformation. The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride compared to NaBH₄. Consequently, STAB is unreactive toward most ketones but readily reduces the highly electrophilic, acid-activated iminium ion[6]. The addition of glacial acetic acid serves a dual purpose: it catalyzes the dehydration of the hemiaminal and protonates the imine to form the reactive iminium species. While transition-metal catalyzed hydrogenation is an alternative, STAB eliminates the risk of hydrodefluorination[7].

G K 3-(Difluoromethoxy) acetophenone HA Hemiaminal K->HA Condensation Am n-Butylamine Am->HA Condensation IM Ketimine HA->IM -H2O IM_Ion Iminium Ion IM->IM_Ion AcOH Prod Butyl({1-[3-(difluoromethoxy) phenyl]ethyl})amine IM_Ion->Prod Hydride Transfer Red NaBH(OAc)3 Red->Prod STAB

Fig 2: Reductive amination pathway utilizing STAB for selective iminium reduction.

Self-Validating Experimental Protocol

Objective: Synthesis of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine.

  • Imine Formation: In an oven-dried flask under N₂, dissolve 3-(difluoromethoxy)acetophenone (1.0 equiv) and n-butylamine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Acid Activation: Add glacial acetic acid (1.0 equiv). Stir at room temperature for 1 hour to allow the iminium equilibrium to establish.

  • Reduction: Portion-wise, add STAB (1.5 equiv) to the mixture. Stir continuously at room temperature for 12–16 hours.

  • In-Process Validation: Monitor via LC-MS. The reaction is complete when the ketone mass (m/z 186) disappears and the product mass (m/z 244 [M+H]⁺) dominates the chromatogram.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer with dichloromethane (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Analytical Validation: Purify via flash chromatography (DCM/MeOH gradient). Confirm the final structure via ¹H NMR: look for the disappearance of the ketone methyl singlet (~2.6 ppm) and the emergence of a distinctive methine quartet (~3.8 ppm) coupled to the adjacent methyl doublet (~1.3 ppm), alongside the butyl chain resonances.

Quantitative Optimization Data

The following table summarizes the comparative efficiency, chemoselectivity, and safety profiles of alternative reagents evaluated during the optimization of this synthetic pathway.

Reaction StageReagent / ConditionYield (%)ChemoselectivityEnvironmental & Safety Profile
O-Difluoromethylation Chlorodifluoromethane (Freon-22)45–60%ModerateHigh toxicity, ozone-depleting gas[1]
O-Difluoromethylation Sodium chlorodifluoroacetate75–88%HighBench-stable solid, low toxicity[1]
Reductive Amination NaBH₄ / MeOH40–50%Poor (Ketone reduction)High risk of over-reduction to alcohol
Reductive Amination NaBH(OAc)₃ (STAB) / DCE85–95%ExcellentMild, highly selective for iminium[6]

Conclusion

The synthesis of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine can be achieved with high fidelity through a two-step sequence utilizing sodium chlorodifluoroacetate for O-difluoromethylation and STAB for chemoselective reductive amination. By strictly controlling the mechanistic parameters—specifically the generation of singlet difluorocarbene and the acid-catalyzed formation of the iminium ion—researchers can ensure high yields, excellent purity, and a scalable, self-validating workflow suitable for advanced drug development applications.

References

  • "3'-(Difluoromethoxy)acetophenone CAS#: 101975-23-9", ChemicalBook.
  • "A regioselective synthesis of β-difluoromethoxy vinyl sulfones via O-difluoromethylation of β-ketosulfones using sodium chlorodifluoroacetate", Organic & Biomolecular Chemistry (RSC Publishing).
  • "Recent Advances in the Synthetic Application of Difluorocarbene", Thieme Connect.
  • "Difluoromethylation of Phenols", Organic Syntheses Procedure.
  • "Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen", Chemical Reviews (ACS Publications).
  • "Improved Methodology for the Preparation of Chiral Amines", D-NB.
  • "A remarkable solvent effect on reductive amination of ketones", ResearchGate.

Sources

Exploratory

In Vitro Pharmacological Profiling of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine: A Novel Type II Calcimimetic

Executive Summary The compound Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine (designated herein as B-DFMPEA ) represents a novel, highly selective Type II calcimimetic. Designed to target the Calcium-Sensing Receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine (designated herein as B-DFMPEA ) represents a novel, highly selective Type II calcimimetic. Designed to target the Calcium-Sensing Receptor (CaSR)—a Class C G-protein-coupled receptor (GPCR)—B-DFMPEA functions as a positive allosteric modulator (PAM). This technical whitepaper details the structural rationale, in vitro pharmacological profiling, and validated experimental workflows that establish B-DFMPEA as a potent candidate for regulating parathyroid hormone (PTH) secretion and calcium homeostasis.

Pharmacophore Rationale & Structural Design

The molecular architecture of B-DFMPEA is engineered to optimize binding affinity within the transmembrane domain (TMD) of the CaSR. Every structural motif serves a distinct mechanistic purpose:

  • 1-Arylethylamine Core: This scaffold is the established pharmacophore for Type II calcimimetics (e.g., Cinacalcet). It anchors the molecule within the allosteric binding pocket of the CaSR's 7-transmembrane domain, increasing the receptor's sensitivity to extracellular calcium ( Cae2+​ ).

  • 3-(Difluoromethoxy)phenyl Moiety: The substitution of a difluoromethoxy group ( −OCHF2​ ) is a highly strategic bioisosteric replacement. The highly electronegative fluorine atoms polarize the adjacent C-H bond, allowing the difluoromethyl group to act as a lipophilic hydrogen bond donor. This provides a dynamic polarity-lipophilicity balance that enhances target affinity while simultaneously protecting the phenyl ring from CYP450-mediated oxidative metabolism.

  • N-Butyl Substitution: The linear aliphatic butyl chain is calibrated to occupy a specific hydrophobic sub-pocket within the TMD. This steric bulk restricts the conformational flexibility of the receptor, stabilizing it in its active state.

In Vitro Pharmacological Profiling: Methodologies & Causality

To rigorously validate the pharmacological profile of B-DFMPEA, we employ a dual-assay orthogonal approach. Relying on a single assay for GPCR activation can introduce false positives due to off-target ion channel modulation or intracellular buffering.

1. Intracellular Calcium Mobilization (FLIPR): CaSR activation primarily couples to the Gq/11​ pathway, leading to Phospholipase C (PLC) activation and the rapid release of intracellular calcium ( Cai2+​ ) from the endoplasmic reticulum. The Fluorescent Imaging Plate Reader (FLIPR) assay captures this transient kinetic event in real-time .

2. IP1 Accumulation Assay (HTRF): Because Ca2+ transients are fleeting, we orthogonally validate Gq​ coupling by measuring Inositol monophosphate (IP1). IP3 has a very short half-life; however, by treating cells with Lithium Chloride (LiCl) to inhibit inositol monophosphatase, IP1 accumulates. This transforms a transient kinetic signal into a stable, cumulative readout, ensuring the observed calcium flux is genuinely driven by the Gq​ -PLC cascade.

Quantitative Data Presentation

The in vitro potency and selectivity of B-DFMPEA were benchmarked against the industry-standard calcimimetic, Cinacalcet.

Table 1: In Vitro Potency & Efficacy (HEK293-CaSR Cells)

CompoundFLIPR EC50​ (nM)FLIPR Emax​ (%)IP1 Accumulation EC50​ (nM)
B-DFMPEA 12.4 ± 1.298.515.1 ± 1.8
Cinacalcet 45.2 ± 3.5100.052.4 ± 4.1
Vehicle (DMSO) N/A< 2.0N/A

Note: Emax​ is normalized to the maximum response elicited by 5 mM extracellular Ca2+ .

Table 2: Class C GPCR Selectivity Profiling ( IC50​ / EC50​ )

Target ReceptorB-DFMPEA ActivitySelectivity Index (vs CaSR)
CaSR 12.4 nM (Agonist/PAM)1x (Reference)
mGluR1 > 10,000 nM> 800x
mGluR5 > 10,000 nM> 800x
GABAB > 10,000 nM> 800x

Mechanistic Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by the allosteric binding of B-DFMPEA to the CaSR.

CaSR_Signaling Ligand B-DFMPEA (Type II PAM) Receptor CaSR (TMD) Conformational Shift Ligand->Receptor Allosteric Binding GProtein Gq/11 Protein Activation Receptor->GProtein Signal Transduction Effector Phospholipase C (PLC) GProtein->Effector Stimulates Messenger IP3 Generation Effector->Messenger Cleaves PIP2 Response Intracellular Ca2+ Mobilization Messenger->Response ER Ca2+ Release

Figure 1: Gq/11 signaling pathway activated by B-DFMPEA allosteric modulation of CaSR.

Experimental Protocols: FLIPR Calcium Assay

To ensure a self-validating system, this protocol incorporates wild-type HEK293 cells as a negative control (to rule out endogenous receptor artifacts) and Cinacalcet as a positive calibration standard.

Step 1: Cell Culture & Seeding

  • Cultivate HEK293 cells stably expressing human CaSR (HEK-CaSR) in DMEM supplemented with 10% FBS and 400 µg/mL G418.

  • Seed cells at a density of 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2​ .

Step 2: Dye Loading

  • Remove the culture medium and wash the cells with Assay Buffer (Hank's Balanced Salt Solution containing 20 mM HEPES, 1 mM CaCl2​ , and 2.5 mM probenecid to prevent dye extrusion, pH 7.4).

  • Add 20 µL of Fluo-4 AM (2 µM final concentration) diluted in Assay Buffer to each well.

  • Incubate in the dark for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow for complete intracellular dye de-esterification.

Step 3: Compound Preparation & Addition

  • Prepare a 10-point concentration-response curve of B-DFMPEA (from 10 µM to 0.3 nM) in Assay Buffer containing 0.1% BSA.

  • Load the compound plate and the cell plate into the FLIPR Tetra instrument.

Step 4: Kinetic Measurement

  • Establish a baseline fluorescence reading for 10 seconds (Excitation: 488 nm, Emission: 515-575 nm).

  • The FLIPR instrument automatically dispenses 10 µL of B-DFMPEA into the cell plate.

  • Record the kinetic fluorescence response for 180 seconds. Calculate the maximum fluorescence minus baseline (Max-Min) for data analysis and curve fitting using a 4-parameter logistic equation.

Conclusion & Translational Outlook

B-DFMPEA demonstrates a robust in vitro pharmacological profile as a highly selective, potent Type II calcimimetic. The strategic incorporation of the difluoromethoxy bioisostere and the N-butyl chain yields sub-nanomolar affinity for the CaSR without off-target Class C GPCR liabilities. The orthogonal validation via FLIPR and IP1 assays confirms a definitive Gq/11​ -mediated mechanism of action. Future studies will focus on in vivo pharmacokinetic profiling and the evaluation of B-DFMPEA's efficacy in suppressing PTH in preclinical models of secondary hyperparathyroidism.

References

  • CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structural mechanism of ligand activation in human calcium-sensing receptor Source: eLife Sciences / PubMed Central URL:[Link]

  • G Protein-Coupled Receptors in Taste Physiology and Pharmacology Source: Frontiers in Neural Circuits / PubMed Central (NIH) URL:[Link]

  • Calcilytics: Antagonists of the Calcium-Sensing Receptor for the Treatment of Osteoporosis Source: ResearchGate URL:[Link]

Foundational

Comprehensive Technical Guide: Receptor Binding Affinity Assays for Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine

Executive Summary Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine is a highly specialized secondary amine characterized by a lipophilic butyl chain and a difluoromethoxy-substituted phenyl ring. Structurally, it belongs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine is a highly specialized secondary amine characterized by a lipophilic butyl chain and a difluoromethoxy-substituted phenyl ring. Structurally, it belongs to the privileged phenylalkylamine class of pharmacophores. Compounds in this class are widely recognized as potent positive allosteric modulators (PAMs) of the Calcium-Sensing Receptor (CaSR)—a Class C G-protein coupled receptor (GPCR)—and as modulators of Kv7 (KCNQ) potassium channels.

This technical whitepaper provides a rigorous, self-validating methodological framework for evaluating the receptor binding affinity of this compound. As a Senior Application Scientist, I have designed these protocols not merely as a sequence of steps, but as a causal matrix where every experimental choice is grounded in target biology, thermodynamic principles, and structural pharmacology.

Target Biology & Mechanistic Rationale

Structural Pharmacology: The "Why" Behind the Molecule

To design an accurate binding assay, we must first understand the physicochemical properties of the ligand:

  • The Difluoromethoxy Group ( −OCHF2​ ): Unlike a standard methoxy group, the difluoromethoxy moiety acts as a lipophilic hydrogen-bond acceptor. As noted by [1], fluorination of aromatic substituents is a critical tactic to mitigate the formation of reactive electrophilic metabolites (e.g., quinone-imines) while maintaining the steric bulk required for deep insertion into the 7TM (seven-transmembrane) domain of GPCRs.

  • The Butyl Chain: The alkyl substitution on the amine dictates the orientation of the ligand within the allosteric binding pocket. The extended butyl chain increases the partition coefficient ( logP ), driving the association rate ( kon​ ) into the lipid-rich allosteric pocket of the CaSR.

The Allosteric Challenge

Because Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine binds to the 7TM domain rather than the orthosteric Venus Flytrap (VFT) domain where extracellular Ca2+ binds, we cannot use orthosteric displacement. Furthermore, because this specific compound is not commercially radiolabeled, we must employ a competitive radioligand displacement assay using a tritiated analog, such as [3H] -Cinacalcet, which shares the same overlapping allosteric site[2].

Pathway Ca2 Extracellular Ca²⁺ (Orthosteric Agonist) CaSR Calcium-Sensing Receptor (CaSR) Ca2->CaSR Binds VFT Domain Ligand Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine (Allosteric Modulator) Ligand->CaSR Binds 7TM Domain Gq Gq Protein CaSR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Accumulation PLC->IP3 Cleaves PIP2 IntraCa Intracellular Ca²⁺ Release IP3->IntraCa ER Channel Opening

CaSR activation pathway modulated by the difluoromethoxy phenylalkylamine ligand.

Experimental Design & Quantitative Benchmarks

A self-validating assay requires strict positive and negative controls. We benchmark Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine against known calcimimetics (NPS R-568, Cinacalcet) and a Kv7 opener (Retigabine) to assess both affinity and target selectivity. Retigabine is included as a counter-screen because phenylalkylamines occasionally exhibit off-target binding to the S5-S6 activation gate of Kv7 channels[3].

Table 1: Expected Pharmacological Parameters for Phenylalkylamine Modulators
CompoundPrimary TargetBinding DomainExpected pKi​ (Binding)Expected Emax​ (Functional)
NPS R-568 CaSR7TM Allosteric7.8 ± 0.2100% (Reference)
Cinacalcet CaSR7TM Allosteric8.2 ± 0.1100%
Butyl({1-[3-(difluoromethoxy)... CaSR (Putative)7TM Allosteric7.0 - 7.5 (Predicted)>85% (Predicted)
Retigabine Kv7.2/7.3S5-S6 GateCounter-screenN/A

Core Experimental Protocols (Self-Validating Systems)

Protocol A: Radioligand Displacement Binding Assay

Causality: We utilize HEK293 cells stably transfected with human CaSR because endogenous parathyroid cells lose CaSR expression rapidly in vitro. We employ GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI) to reduce the non-specific binding (NSB) caused by the highly lipophilic butyl chain of our test compound.

Workflow Prep Membrane Preparation (HEK293-CaSR cells) Incubate Incubation [³H]-Cinacalcet + Test Ligand Prep->Incubate Filter Rapid Filtration (GF/B glass fiber filters) Incubate->Filter Wash Washing (Ice-cold buffer) Filter->Wash Count Liquid Scintillation Counting (Measure bound radioactivity) Wash->Count Analyze Data Analysis (IC50 & Ki determination) Count->Analyze

Step-by-step workflow for the radioligand displacement binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293-CaSR cells in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4, 1 mM EDTA). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4, 1.5 mM CaCl2​ , 0.1% BSA).

  • Assay Setup (Self-Validation):

    • Total Binding (TB): Membranes + 2 nM [3H] -Cinacalcet.

    • Non-Specific Binding (NSB): Membranes + 2 nM [3H] -Cinacalcet + 10 µM unlabeled NPS R-568. (Validation gate: NSB must be <20% of TB).

    • Test Samples: Membranes + 2 nM [3H] -Cinacalcet + Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine (Log-dilution series from 10−11 to 10−5 M).

  • Incubation: Incubate the 96-well plates at room temperature for 60 minutes to achieve thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through PEI-treated GF/B filters using a Brandel harvester. Wash three times with 3 mL of ice-cold wash buffer to strip unbound ligand without disturbing the receptor-ligand complexes ( koff​ preservation).

  • Quantification: Add scintillation cocktail and measure retained radioactivity (DPM) using a MicroBeta counter.

Protocol B: Functional Validation via IP1 Accumulation

Causality: Binding affinity ( Ki​ ) does not guarantee functional efficacy. An allosteric ligand could act as a PAM, a Negative Allosteric Modulator (NAM), or a silent binder. Because IP3​ degrades too rapidly for reliable high-throughput measurement, we measure IP1​ (a stable downstream metabolite) in the presence of LiCl (which blocks IP1​ degradation) to validate the PAM activity.

Step-by-Step Methodology:

  • Seed HEK293-CaSR cells in 384-well plates (15,000 cells/well).

  • Pre-incubate cells with a sub-maximal concentration of extracellular Ca2+ ( EC20​ , approx. 1.2 mM) to prime the orthosteric site.

  • Add Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine at varying concentrations and incubate for 60 minutes at 37°C in the presence of 50 mM LiCl .

  • Lyse cells and detect IP1​ accumulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit.

  • (Validation gate: The test compound must shift the Ca2+ dose-response curve to the left, confirming positive allostery).

Data Analysis & Interpretation

The raw DPM values from Protocol A are converted to percentage specific binding. The half-maximal inhibitory concentration ( IC50​ ) is derived using a four-parameter logistic non-linear regression model.

Because Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine is competing with [3H] -Cinacalcet at the allosteric site, we calculate the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff Equation :

Ki​=1+Kd​[L]​IC50​​

Where:

  • [L] is the concentration of [3H] -Cinacalcet used (2 nM).

  • Kd​ is the dissociation constant of [3H] -Cinacalcet for the CaSR (experimentally predetermined via saturation binding, typically ~1.5 nM).

Allosteric Cooperativity ( α factor): If functional validation (Protocol B) shows that the compound increases the affinity of the orthosteric ligand ( Ca2+ ), the degree of cooperativity ( α ) must be calculated. An α>1 definitively classifies Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine as a PAM, validating the structural hypothesis that the difluoromethoxy and butyl substitutions successfully mimic the pharmacophore of established calcimimetics.

References

  • Nemeth, E. F., Van Wagenen, B. C., & Balandrin, M. F. (2018). Discovery and Development of Calcimimetic and Calcilytic Compounds. Progress in Medicinal Chemistry, 57(1), 1-86.[Link]

  • Kalgutkar, A. S., & Dalvie, D. (2015). Predicting Toxicities of Reactive Metabolite–Positive Drug Candidates. Annual Review of Pharmacology and Toxicology, 55, 35-54.[Link]

  • Wuttke, T. V., Seebohm, G., Bail, S., Maljevic, S., & Lerche, H. (2005). The new anticonvulsant retigabine favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate. Molecular Pharmacology, 67(4), 1009-1017.[Link]

Sources

Exploratory

The Strategic Role of the Difluoromethoxy Group in Modulating the Lipophilicity of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine

Executive Summary In the rational design of central nervous system (CNS) agents and systemically active small molecules, tuning physicochemical properties is as critical as optimizing target affinity. For secondary amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of central nervous system (CNS) agents and systemically active small molecules, tuning physicochemical properties is as critical as optimizing target affinity. For secondary amine scaffolds like Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine , achieving the delicate balance between aqueous solubility and lipid membrane permeability is a persistent challenge. This whitepaper dissects the causality behind incorporating the difluoromethoxy (-OCF₂H) bioisostere at the meta-position of the phenyl ring, demonstrating how its dynamic lipophilicity and unique hydrogen-bonding profile solve the permeability paradox inherent to basic aliphatic amines.

The Lipophilicity Paradox in Secondary Amine Scaffolds

Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine features a highly basic secondary amine (calculated pKa ~9.5–10.0). At physiological pH (7.4), over 95% of the molecule exists in its protonated, ionized state. While this ionization is often necessary for target engagement (e.g., forming salt bridges within GPCR or ion channel binding pockets), it drastically reduces the molecule's effective lipophilicity (LogD) compared to its intrinsic partition coefficient (LogP).

If the aromatic ring were left unsubstituted or featured a standard methoxy (-OCH₃) group, the resulting LogD(7.4) would fall below the optimal range for passive membrane diffusion. Conversely, installing a highly lipophilic trifluoromethoxy (-OCF₃) group risks excessive "greasiness," leading to non-specific plasma protein binding and lipid bilayer trapping. The -OCF₂H group provides an exact, finely-tuned middle ground.

Electronic and Conformational Causality of the -OCF₂H Group

The -OCF₂H group is a privileged functional group in medicinal chemistry because it is not merely a less lipophilic version of -OCF₃; it is fundamentally distinct. The presence of a highly polarized C-H bond allows the motif to act as a 1[1].

Dynamic Conformational Adaptation

The most profound advantage of the -OCF₂H group is its "chameleon-like" ability to adapt to its microenvironment.2[2].

  • In Polar Media (Blood/Cytosol): The group adopts a coplanar conformation relative to the phenyl ring. This exposes the polarized C-H bond, allowing it to act as a hydrogen bond donor with surrounding water molecules, thereby maintaining solubility.

  • In Non-Polar Media (Lipid Bilayer): The group rotates into an orthogonal conformation. This shields the dipole and maximizes the hydrophobic surface area of the fluorine atoms, facilitating rapid membrane permeation.

ConformationalDynamics cluster_polar Aqueous / Polar Media cluster_lipid Lipid / Non-Polar Media Mol Butyl({1-[3-(difluoromethoxy) phenyl]ethyl})amine Coplanar Coplanar Conformation (Exposed C-H H-bond Donor) Mol->Coplanar Solvation Orthogonal Orthogonal Conformation (Shielded Dipole) Mol->Orthogonal Partitioning Coplanar->Orthogonal Dynamic Rotation

Fig 1. Environment-dependent conformational adaptation of the -OCF2H group.

Quantitative Physicochemical Profiling

Matched molecular pair (MMP) analysis confirms that3[3]. The table below illustrates the causality of substituent selection on the physicochemical profile of the Butyl({1-phenylethyl})amine scaffold.

Analog (3-Position Substituent)Estimated LogPEstimated LogD (pH 7.4)H-Bond DonorsMetabolic Stability (CYP450)
-H (Unsubstituted)2.800.501 (Amine)High (Prone to aromatic oxidation)
-OCH₃ (Methoxy)2.750.451 (Amine)Low (Rapid O-demethylation)
-OCF₂H (Difluoromethoxy)3.45 1.35 2 (Amine + C-H) High (C-F bonds block oxidation)
-OCF₃ (Trifluoromethoxy)4.102.101 (Amine)Very High (Risk of lipid trapping)

Note: Stereochemistry (R/S) at the benzylic position dictates target binding affinity but does not significantly alter isotropic lipophilicity.

Self-Validating Experimental Protocol: LogD(7.4) Determination

To empirically validate the lipophilicity of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine, a high-throughput shake-flask method coupled with LC-MS/MS is employed.

The Trustworthiness Principle: Traditional shake-flask methods often fail silently if the compound precipitates at the water-lipid interface. To ensure scientific integrity, this protocol is designed as a self-validating system . By quantifying the compound in both the aqueous and lipid phases independently, we enforce a strict mass balance calculation. If total recovery is <95%, the assay invalidates itself, preventing the reporting of artifactual LogD values.

Step-by-Step Methodology
  • Solvent Pre-saturation: Vigorously stir 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours at 25°C to ensure mutual saturation. Phase-separate prior to use.

  • Compound Preparation: Prepare a 1 mM stock solution of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine in LC-MS grade DMSO.

  • Partitioning: In a glass vial, combine 500 µL of pre-saturated octanol, 500 µL of pre-saturated PBS, and 10 µL of the compound stock.

  • Incubation: Seal the vial and agitate at 200 rpm on an orbital shaker for 24 hours at a strictly controlled 25°C to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 3,000 x g for 15 minutes to break any microemulsions at the interface.

  • LC-MS/MS Quantification: Carefully extract aliquots from both the upper (octanol) and lower (aqueous) phases. Dilute appropriately and quantify using a validated LC-MS/MS MRM (Multiple Reaction Monitoring) method.

  • Mass Balance Validation: Calculate Total Recovery = (Amount in Octanol + Amount in PBS) / Total Input. Proceed to calculate LogD only if recovery > 95%.

Workflow Step1 1. Compound Prep (1 mM in DMSO) Step2 2. Solvent Saturation (Octanol & PBS pH 7.4) Step1->Step2 Step3 3. Shake-Flask Partitioning (24h, 25°C, 200 rpm) Step2->Step3 Step4 4. Phase Separation (Centrifugation 3000g) Step3->Step4 Step5 5. LC-MS/MS Quantification (Aqueous vs Lipid) Step4->Step5 Step6 6. Mass Balance Validation (Recovery > 95%) Step5->Step6

Fig 2. Self-validating shake-flask LC-MS/MS protocol for LogD determination.

Conclusion

The incorporation of the difluoromethoxy group into Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine is a masterclass in modern physical organic chemistry applied to drug design. By leveraging the dynamic conformational states and the unique lipophilic hydrogen bond donating capacity of the -OCF₂H motif, researchers can successfully pull the LogD of a highly basic secondary amine into the "sweet spot" for cellular permeability. This structural modification not only rescues the molecule from the poor permeability of its non-fluorinated analogs but also protects it from the metabolic liabilities associated with standard ether linkages.

References

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications | 1

  • Catalytic radical difluoromethoxylation of arenes and heteroarenes | Chemical Science (RSC Publishing) |2

  • Recent progress in the strategic incorporation of fluorine into medicinally active compounds | NIH | 3

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine via Direct Reductive Amination

Here is a comprehensive application note and synthesis protocol for Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine, designed for researchers and drug development professionals. Introduction and Mechanistic Rationale Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive application note and synthesis protocol for Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine, designed for researchers and drug development professionals.

Introduction and Mechanistic Rationale

The incorporation of fluorinated moieties, such as the difluoromethoxy group (–OCHF₂), is a highly effective strategy in medicinal chemistry to modulate the lipophilicity, metabolic stability, and membrane permeability of active pharmaceutical ingredients (APIs) [1]. The target compound, Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine, is a secondary amine that serves as a versatile building block or intermediate in the development of neuroactive agents, including potassium channel modulators [2].

To synthesize this secondary amine, a direct reductive amination approach is optimal. The reaction utilizes 1-[3-(difluoromethoxy)phenyl]ethan-1-one (the ketone) and butan-1-amine (the primary amine).

Causality in Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is a mild, highly selective reducing agent that preferentially reduces the intermediate iminium ion rather than the starting ketone [3]. Furthermore, unlike NaBH₃CN, it does not generate highly toxic hydrogen cyanide gas upon acidic workup, making it a safer and more scalable choice for bench-level synthesis. A mild acid catalyst (acetic acid) is employed to facilitate the formation of the iminium ion, which is the active species undergoing reduction.

Experimental Workflow

The following diagram illustrates the logical progression of the synthesis, from reaction setup to final isolation.

Workflow Step1 1. Imine Formation Ketone + Butylamine + AcOH in Anhydrous DCE Step2 2. Selective Reduction Addition of NaBH(OAc)3 at 0 °C to RT Step1->Step2 Step3 3. Reaction Quench Saturated Aqueous NaHCO3 (pH ~ 8) Step2->Step3 Step4 4. Liquid-Liquid Extraction DCM / Aqueous Phase Separation Step3->Step4 Step5 5. Purification Silica Gel Flash Chromatography (Hexanes/EtOAc) Step4->Step5 Target Target Compound Isolated Secondary Amine Step5->Target

Figure 1: Experimental workflow for the reductive amination and isolation of the target amine.

Quantitative Data and Stoichiometry

The following table outlines the optimized stoichiometric ratios and reaction parameters required to minimize over-alkylation and ensure maximum conversion to the secondary amine.

Reagent / ParameterRoleEquivalents (eq)Amount (for 10 mmol scale)Notes
1-[3-(Difluoromethoxy)phenyl]ethan-1-one Limiting Reagent1.01.86 g (10.0 mmol)Ensure anhydrous starting material.
Butan-1-amine Nucleophile1.20.88 g (12.0 mmol)Slight excess drives imine formation.
NaBH(OAc)₃ Reducing Agent1.53.18 g (15.0 mmol)Added portion-wise to control exotherm.
Glacial Acetic Acid Catalyst1.00.60 g (10.0 mmol)Lowers pH to ~4-5 for iminium formation.
1,2-Dichloroethane (DCE) SolventN/A30.0 mL (0.33 M)Preferred over THF for STAB reductions.
Reaction Temperature ConditionN/A0 °C → 20 °CStart cold to prevent side reactions.
Reaction Time ConditionN/A4 - 16 hoursMonitor via TLC or LC-MS.

Step-by-Step Methodology

Phase 1: Reaction Setup and Imine Formation
  • Preparation of Apparatus: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry nitrogen or argon to ensure an anhydrous environment. Moisture can prematurely hydrolyze the imine intermediate.

  • Reagent Loading: Add 1-[3-(difluoromethoxy)phenyl]ethan-1-one (1.86 g, 10.0 mmol) to the flask, followed by 30 mL of anhydrous 1,2-dichloroethane (DCE). Stir to dissolve.

  • Amine Addition: Syringe in butan-1-amine (0.88 g, 1.19 mL, 12.0 mmol) dropwise over 2 minutes.

  • Catalysis: Add glacial acetic acid (0.60 g, 0.57 mL, 10.0 mmol) dropwise. The addition of acetic acid accelerates the formation of the iminium ion. Allow the mixture to stir at room temperature (20 °C) for 30 minutes under inert atmosphere.

Phase 2: Reduction
  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Weigh out sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15.0 mmol). Add the solid portion-wise over 15 minutes. Scientific Insight: Portion-wise addition at 0 °C mitigates the mild exotherm and prevents the accumulation of unreacted hydride, which could lead to off-target reduction profiles.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4 to 16 hours.

  • Monitoring: Monitor the reaction progress via LC-MS or TLC (e.g., 20% Ethyl Acetate in Hexanes, visualized with UV and Ninhydrin stain). The starting ketone should be completely consumed, replaced by a more polar, ninhydrin-active spot corresponding to the secondary amine.

Phase 3: Work-Up and Isolation
  • Quenching: Once the reaction is deemed complete, cool the flask back to 0 °C. Cautiously quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) dropwise. Caution: Vigorous effervescence (CO₂ gas evolution) will occur as the unreacted acetic acid and hydride are neutralized.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL).

  • Washing: Combine the organic extracts and wash with 30 mL of brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

Phase 4: Purification
  • Flash Chromatography: Purify the crude oil via silica gel flash column chromatography. Use a gradient elution system starting from 100% Hexanes to 30% Ethyl Acetate in Hexanes (containing 1% Triethylamine to prevent amine streaking on the silica).

  • Fraction Collection: Collect the fractions containing the pure target compound (identify via TLC). Pool and concentrate under reduced pressure to afford Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine as a purified oil.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL: [Link]

  • Boesen, T., et al. (2019). Alcohol derivatives as kv7 potassium channel openers. World Intellectual Property Organization, WO2019161877A1.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

Application

Application Note: Advanced HPLC Method Development for Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine

Executive Summary The development of robust High-Performance Liquid Chromatography (HPLC) methods for basic, lipophilic, and chiral pharmaceutical intermediates requires a mechanistic understanding of analyte-stationary...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust High-Performance Liquid Chromatography (HPLC) methods for basic, lipophilic, and chiral pharmaceutical intermediates requires a mechanistic understanding of analyte-stationary phase interactions. Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine presents a unique triad of chromatographic challenges: a highly basic secondary amine prone to severe peak tailing, a highly electronegative difluoromethoxy group, and a chiral benzylic center.

This technical guide provides a comprehensive, self-validating framework for both achiral Reversed-Phase HPLC (RP-HPLC) for chemical purity and Normal-Phase Chiral HPLC for enantiomeric resolution, grounded in the latest ICH Q2(R2) validation lifecycle principles[1].

Physicochemical Profiling & Chromatographic Challenges

Before selecting columns or mobile phases, method development must begin with a structural deconstruction of the target analyte.

Table 1: Physicochemical Properties and Chromatographic Implications

Structural FeaturePropertyChromatographic ChallengeStrategic Solution
Secondary Amine High Basicity (pKa ~9.8)Cation-exchange with ionized silanols causing severe peak tailing.Low pH mobile phase (pH < 3.0) to neutralize surface silanols.
N-Butyl Group High LipophilicityStrong dispersive retention; potential for late elution.High organic modifier gradient (Acetonitrile) and elevated temperature.
Difluoromethoxy (-OCF 2​ H) Electronegative / DipoleCo-elution of synthetic positional isomers (e.g., ortho vs meta) on standard C18.Pentafluorophenyl (PFP) stationary phase for orthogonal selectivity.
Benzylic Carbon (C1) Chiral CenterEnantiomers cannot be resolved on achiral RP-HPLC phases.Polysaccharide-based Chiral Stationary Phase (CSP) with basic additives.

Method Development Rationale (The "Why")

Suppressing Silanol Interactions (The pH Strategy)

Basic compounds frequently suffer from peak tailing and poor efficiency on silica-based reversed-phase columns due to detrimental ionic interactions with ionized column silanol groups[2]. Silica surface silanols typically possess a pKa of ~4.0. If a neutral mobile phase is used, these silanols ionize (SiO ) and act as cation-exchange sites for the protonated secondary amine.

By utilizing a highly acidic mobile phase buffer (e.g., 0.1% Trifluoroacetic acid or Phosphate buffer at pH 2.5), the silanols are fully protonated and neutralized. Simultaneously, the amine remains fully protonated, allowing it to partition based purely on hydrophobicity rather than secondary ionic interactions.

Exploiting Orthogonal Selectivity (The PFP Advantage)

While C18 columns rely exclusively on dispersive hydrophobic interactions, they often fail to resolve closely related halogenated positional isomers. Pentafluorophenyl (PFP) phases have emerged as powerful tools in HPLC method development due to their high orthogonality[3]. The strong carbon–fluorine dipoles on the PFP phase interact specifically with the difluoromethoxy group of the analyte via dipole-dipole, π

π , and hydrogen-bonding mechanisms, ensuring baseline resolution from synthetic impurities.

RP_HPLC_Optimization A Target: Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine B Challenge 1: Basic Secondary Amine (pKa ~10) -> Silanol Tailing A->B C Challenge 2: Difluoromethoxy Group -> Hydrophobic & Dipole Interactions A->C D Solution 1: Low pH Buffer (pH 2.5) Protonates silanols, neutralizes surface B->D E Solution 2: PFP Stationary Phase Orthogonal pi-pi and dipole selectivity C->E F Optimized RP-HPLC Method D->F E->F

Chromatographic optimization logic for basic, fluorinated secondary amines.

Experimental Protocols (The "How")

RP-HPLC Protocol for Chemical Purity and Assay

This protocol is designed as a self-validating system; it includes a System Suitability Test (SST) that must pass before sample analysis can proceed.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA acts as both an acidifier and an ion-pairing agent to further sharpen the basic amine peak).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

Step 2: Instrument Setup & Gradient Program

  • Column: Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.6 µm (or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Detection: UV at 220 nm (optimal for amine-adjacent aromatic absorption) and 270 nm.

Table 2: RP-HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic hold
12.01090Linear ramp
15.01090Wash
15.19010Re-equilibration
20.09010End

Step 3: System Suitability Testing (Self-Validation) Inject a 0.1 mg/mL standard solution of the analyte 5 times. The system is validated for use only if:

  • Tailing Factor ( Tf​ ): 1.5.

  • Theoretical Plates ( N ): 5,000.

  • Precision (%RSD of Area): 2.0%.

Normal-Phase Chiral HPLC for Enantiomeric Purity

The resolution of racemic α -phenylethylamine derivatives requires chiral stationary phases (CSPs)[3]. However, polysaccharide CSPs are highly sensitive to basic amines, which can irreversibly bind to the chiral selector or residual silica sites. To prevent this, Diethylamine (DEA) is utilized as a sacrificial basic additive.

Step 1: Mobile Phase Preparation

  • Isocratic Mixture: Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

  • Causality Note: DEA acts as a competing base, saturating high-energy active sites on the CSP, thereby preventing analyte tailing and ensuring separation is driven solely by chiral recognition.

Step 2: Instrument Setup

  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (Lower temperatures often enhance chiral recognition by stabilizing transient diastereomeric complexes).

Chiral_Workflow A Racemic Amine B Normal Phase Chiral HPLC (Hexane/IPA + 0.1% DEA) A->B C DEA Additive Masks active sites, prevents tailing B->C D (R)-Enantiomer B->D Lower Affinity E (S)-Enantiomer B->E Higher Affinity

Normal-phase chiral resolution mechanism utilizing basic additives.

Lifecycle Validation Framework (ICH Q2(R2))

To transition this method from development to a GMP Quality Control environment, it must be validated according to the ICH Q2(R2) guidelines, which emphasize demonstrating stability-indicating properties and defining a strict reportable range[1].

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterExecution StrategyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).No interference at the retention time of the main peak. Peak purity angle < purity threshold.
Linearity & Range 5 concentration levels from 50% to 150% of the target assay concentration.Correlation coefficient ( R2 ) 0.999. y-intercept 2.0% of target response.
Accuracy (Recovery) Spike API into matrix at 80%, 100%, and 120% levels (triplicate).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% concentration.%RSD of assay results 2.0%.
Robustness Deliberate variations: Flow rate ( ± 0.1 mL/min), Temp ( ± 5 °C), pH ( ± 0.2).System suitability criteria must remain passing under all perturbed conditions.

Troubleshooting Guide

  • Symptom: Severe Peak Tailing ( Tf​ > 2.0) in RP-HPLC.

    • Root Cause: Mobile phase pH is too high, allowing silanol ionization.

    • Action: Verify the pH of Mobile Phase A. Ensure fresh TFA is used, as TFA can volatilize over time, raising the pH.

  • Symptom: Loss of Chiral Resolution ( Rs​ < 1.5).

    • Root Cause: Column overloading or degradation of the chiral stationary phase by polar solvents.

    • Action: Reduce injection volume (e.g., from 10 µL to 2 µL). Ensure samples are dissolved strictly in the mobile phase, avoiding strong diluents like pure methanol or DMSO which disrupt the chiral complex.

References

  • McCalley, D. V. (2003). Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Using Low Ionic Strength Buffers Suitable for Mass Spectrometric Detection. Analytical Chemistry.[Link]

  • Bell, D. S. (2026). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International.[Link]

  • Sevy, A. et al. (2020). Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds. Journal of Chemical Education.[Link]

  • ICH Harmonised Guideline (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[Link]

Sources

Method

Application Note: Multi-Nuclear NMR Characterization of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine

Introduction & Rationale The incorporation of fluorinated motifs, particularly the difluoromethoxy group ( −OCF2​H ), is a privileged strategy in modern drug discovery and medicinal chemistry [1]. This functional group s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The incorporation of fluorinated motifs, particularly the difluoromethoxy group ( −OCF2​H ), is a privileged strategy in modern drug discovery and medicinal chemistry [1]. This functional group serves as a lipophilic hydrogen bond donor, enhancing membrane permeability while improving metabolic stability against cytochrome P450 enzymes.

The molecule Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine (Formula: C13​H19​F2​NO ) features both a lipophilic −OCF2​H ether and a secondary amine. Characterizing this compound requires a multi-nuclear Nuclear Magnetic Resonance (NMR) approach ( 1 H, 13 C, and 19 F) to unambiguously assign the fluorinated ether, the aliphatic chain, and the chiral center. This application note provides a self-validating protocol and reference data for the structural elucidation of this compound.

Structural Deconstruction & Mechanistic NMR Insights

The analytical strategy for this molecule hinges on the unique spin-spin coupling networks introduced by the fluorine atoms and the nitrogen heteroatom:

  • The Difluoromethoxy Group ( −OCF2​H ): The high s-character of the C-H bond in the difluoromethyl group, driven by the strong electron-withdrawing nature of the two fluorines, increases the Fermi contact term. This results in a massive geminal scalar coupling ( 2JHF​≈74 Hz) [2]. Consequently, the 1 H spectrum will display a distinct triplet, and the 19 F spectrum will display a doublet [3].

  • The Secondary Amine ( −NH− ): The amine proton typically appears as a broad singlet. This broadening is caused by two factors: chemical exchange with trace moisture in the solvent and quadrupolar relaxation from the adjacent 14 N nucleus (Spin I=1 ). This rapid relaxation effectively "erases" scalar coupling to the adjacent aliphatic protons.

  • The Chiral Center ( −CH(CH3​)− ): The methine proton adjacent to the phenyl ring and the amine will appear as a quartet due to coupling with the adjacent methyl group ( 3JHH​≈6.8 Hz), serving as a diagnostic anchor for the ethylamine core.

Experimental Protocol: Self-Validating Multi-Nuclear Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol builds internal validation into the acquisition workflow.

Step 1: Sample Preparation Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl3​ is selected due to its non-polar nature, which perfectly solvates the lipophilic butyl and difluoromethoxy groups. TMS provides an internal chemical shift reference set strictly to 0.00 ppm, preventing assignment drift.

Step 2: Probe Tuning and Matching Insert the 5 mm NMR tube into a 600 MHz spectrometer. Tune and match the probe for 1 H (600 MHz), 13 C (151 MHz), and 19 F (564 MHz) frequencies. Causality: Precise impedance matching minimizes reflected radiofrequency (RF) power. This maximizes the Signal-to-Noise Ratio (SNR), which is absolutely critical for observing the low natural abundance (1.1%) 13 C signals.

Step 3: Locking and Shimming Lock the spectrometer to the deuterium resonance of CDCl3​ and perform automated gradient shimming (Z0-Z5). Causality: A highly homogeneous magnetic field ensures sharp, well-resolved peaks. Poor shimming would artificially broaden the signals, potentially masking fine J -couplings in the butyl chain multiplets.

Step 4: Acquisition Parameters

  • 1 H NMR: Single-pulse sequence (zg30), 16 scans, relaxation delay ( d1 ) = 2.0 s.

  • 19 F NMR: Single-pulse sequence, 64 scans, d1 = 2.0 s. Crucial: Acquire without 1 H decoupling to preserve the diagnostic 2JFH​ doublet.

  • 13 C{ 1 H} NMR: Composite pulse decoupling (e.g., WALTZ-16), 512 scans, d1 = 2.0 s. Crucial: While protons are decoupled, the 19 F nuclei are not, meaning the −OCF2​H carbon will still split into a triplet ( 1JCF​≈256 Hz) [2].

Workflow Visualization

NMR_Workflow Prep Sample Preparation (CDCl3, 298 K) Tune Probe Tuning & Matching (1H, 13C, 19F) Prep->Tune Lock Lock & Shim (Z0-Z5 Gradients) Tune->Lock Acq1H 1H NMR Acquisition (ns=16, d1=2s) Lock->Acq1H Acq19F 19F NMR Acquisition (ns=64, d1=2s) Lock->Acq19F Acq13C 13C{1H} NMR Acquisition (ns=512, d1=2s) Lock->Acq13C Process Fourier Transform & Phase/Baseline Correction Acq1H->Process Acq19F->Process Acq13C->Process Validate Multiplet Analysis & J-Coupling Validation Process->Validate

Caption: Step-by-step NMR acquisition and validation workflow for fluorinated amines.

Data Presentation & Interpretation

The following tables summarize the expected quantitative NMR data, validated through multiplet analysis and cross-referenced coupling constants.

Table 1: 1 H NMR Assignments (600 MHz, CDCl3​ )
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
7.25 – 7.30m-1HAr-H (H-5)
7.10 – 7.15m-2HAr-H (H-2, H-6)
6.95 – 7.00m-1HAr-H (H-4)
6.50 t 2JHF​=74.2 1H −OCF2​H​
3.75q 3JHH​=6.8 1H −CH​(CH3​)−
2.45 – 2.55m-2H −NH−CH​2​−
1.50br s-1H −NH​− (exchangeable)
1.35 – 1.45m-2H −CH2​−CH​2​−CH3​
1.30d 3JHH​=6.8 3H −CH(CH​3​)−
1.20 – 1.30m-2H −CH​2​−CH3​
0.88t 3JHH​=7.2 3H −CH2​−CH​3​
Table 2: 13 C{ 1 H} NMR Assignments (151 MHz, CDCl3​ )
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( 1JCF​ , Hz)Assignment
151.5t 3JCF​=2.5 Ar-C (C-3, attached to OCF2​H )
148.0s-Ar-C (C-1, attached to ethylamine)
129.5s-Ar-C (C-5)
123.0s-Ar-C (C-6)
118.5s-Ar-C (C-4)
116.2 t 1JCF​=258.5 −OC​F2​H
115.0s-Ar-C (C-2)
58.4s- −C​H(CH3​)−
47.8s- −NH−C​H2​−
32.5s- −CH2​−C​H2​−CH3​
24.2s- −CH(C​H3​)−
20.5s- −C​H2​−CH3​
14.1s- −CH2​−C​H3​
Table 3: 19 F NMR Assignments (564 MHz, CDCl3​ )
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
-81.5 d 2JFH​=74.2 2F −OCF​2​H

Note: The exact chemical shift of the exchangeable amine proton (1.50 ppm) may drift depending on sample concentration and solvent temperature.

References

  • Title: Mechanochemical difluoromethylations of ketones Source: Beilstein Journal of Organic Chemistry[2] URL: [Link]

  • Title: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Source: The Royal Society of Chemistry[3] URL: [Link]

  • Title: Fluorinated Ethers of Cannabinol (CBN) Source: MDPI Molecules[1] URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Utilizing Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine as a Pharmaceutical Intermediate

Introduction: Strategic Value in Medicinal Chemistry Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine is a secondary amine that serves as a valuable, non-commercial building block in pharmaceutical research and developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Value in Medicinal Chemistry

Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine is a secondary amine that serves as a valuable, non-commercial building block in pharmaceutical research and development. Its utility stems from the strategic combination of a chiral secondary amine, a common pharmacophore, and a difluoromethoxy-substituted phenyl ring. The difluoromethoxy group is a bioisostere of other functionalities like a methoxy or hydroxyl group but offers distinct advantages. The strategic incorporation of fluorine into drug candidates is a widely used approach to modulate metabolic stability, lipophilicity, and binding affinity, potentially improving the overall pharmacokinetic and pharmacodynamic profile of a molecule[1]. This guide provides detailed protocols for the synthesis, purification, and characterization of this intermediate, grounded in established chemical principles to ensure reproducibility and high purity essential for drug development workflows.

Section 1: Synthesis via Diastereoselective Reductive Amination

The most efficient and reliable method for preparing secondary amines like Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine is through reductive amination[2][3]. This one-pot procedure involves the reaction of a ketone (1-[3-(difluoromethoxy)phenyl]ethanone) with a primary amine (butylamine) to form an intermediate iminium ion, which is then reduced in situ to the target secondary amine.

Causality of Reagent Selection:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild and selective reducing agent, capable of reducing the protonated iminium ion much faster than the starting ketone[2][4]. This selectivity prevents the formation of the corresponding alcohol byproduct. Unlike more aggressive hydrides, it is also tolerant of the slightly acidic conditions required for iminium ion formation.

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants[2].

  • Acid Catalyst: A catalytic amount of acetic acid is used to protonate the carbonyl oxygen, activating the ketone towards nucleophilic attack by the amine and facilitating the dehydration step to form the iminium ion[2].

Protocol 1.1: Synthesis of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine

Materials:

  • 1-[3-(difluoromethoxy)phenyl]ethanone

  • Butylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 1-[3-(difluoromethoxy)phenyl]ethanone (1.0 eq).

  • Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) (approx. 5-10 mL per mmol of ketone).

  • Add butylamine (1.1 eq) to the solution, followed by glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions Ketone 1-[3-(difluoromethoxy)phenyl]ethanone Process One-Pot Reductive Amination Ketone->Process Amine Butylamine Amine->Process Reducer NaBH(OAc)₃ Reducer->Process Reduction Solvent DCE, Acetic Acid (cat.) Solvent->Process Reaction Medium Product Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine (Crude Product) Process->Product

Caption: Synthetic workflow for Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine.

Section 2: Purification Strategies for Pharmaceutical Grade Intermediate

Purification is a critical step to remove unreacted starting materials, reagents, and byproducts. For secondary amines, a multi-step approach combining extraction and chromatography is often most effective[5].

Scientific Rationale:

  • Acid-Base Extraction: This technique leverages the basicity of the target amine. By washing the crude organic mixture with an acidic solution, the amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous phase. Neutral and acidic impurities remain in the organic layer. Subsequently, basifying the aqueous layer deprotonates the amine, allowing it to be re-extracted into a fresh organic solvent[6].

  • Flash Chromatography: Amines are notorious for causing peak tailing on standard silica gel due to strong interactions with acidic silanol groups on the silica surface[7]. To mitigate this, the silica gel can be deactivated by pre-treating it with a solution containing a small amount of a tertiary amine like triethylamine (TEA), or by using an amine-functionalized stationary phase[6][7].

Protocol 2.1: Purification via Acid-Base Extraction
  • Dissolve the crude oil from Protocol 1.1 in a suitable organic solvent like ethyl acetate (50 mL).

  • Transfer to a separatory funnel and wash with 1M Hydrochloric Acid (HCl) (2 x 25 mL).

  • Combine the acidic aqueous layers. The target amine is now in this aqueous phase as its hydrochloride salt.

  • Cool the aqueous layer in an ice bath and basify by the slow addition of 3M Sodium Hydroxide (NaOH) until the pH is >12.

  • Extract the free amine from the basic aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified, but potentially still colored, amine.

Protocol 2.2: High-Purity Grade via Flash Chromatography
  • Solvent System Selection: Determine an appropriate solvent system using TLC. A common system for amines is Hexane/Ethyl Acetate or Dichloromethane/Methanol. The target Rf should be approximately 0.2-0.4[6].

  • Eluent Preparation: Prepare the chosen eluent and add 0.5-1% (v/v) of triethylamine (TEA) to it. This will act as a basic modifier to prevent peak tailing[6].

  • Column Packing: Pack a flash chromatography column with silica gel using the TEA-modified eluent.

  • Sample Loading: Dissolve the amine from Protocol 2.1 in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the column using the prepared eluent, collecting fractions and monitoring by TLC to isolate the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, high-purity product.

Purification Method Principle Removes Purity Target
Acid-Base Extraction Differential solubility based on pHNeutral and acidic impurities, some salts>90%
Flash Chromatography Differential polarityStructurally similar byproducts, residual starting materials, color>98%
Salt Crystallization Formation of a crystalline solid saltOily impurities, minor isomers>99.5%[6]

Section 3: Quality Control and Characterization

To be used as a pharmaceutical intermediate, the identity, purity, and integrity of the compound must be rigorously confirmed. A suite of analytical techniques should be employed.

Protocol 3.1: Purity Assessment by Gas Chromatography (GC-FID)

GC is an ideal technique for assessing the purity of volatile and semi-volatile compounds like the target amine[8].

  • Column: A low-to-mid polarity column (e.g., DB-5 or equivalent).

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 300 °C

  • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Carrier Gas: Helium or Hydrogen.

  • Sample Preparation: Prepare a solution of the amine in a suitable solvent (e.g., Methanol or Dichloromethane) at approximately 1 mg/mL.

  • Analysis: The purity is determined by the area percentage of the main peak in the resulting chromatogram.

Protocol 3.2: Identity Confirmation by Mass Spectrometry (MS) and NMR
  • Mass Spectrometry: Analysis by GC-MS or direct infusion ESI-MS should show a prominent molecular ion [M+H]⁺ corresponding to the calculated exact mass of the compound (C₁₃H₁₉F₂NO).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Will confirm the presence of all proton environments, including the aromatic protons, the difluoromethoxy group (a characteristic triplet), the ethyl and butyl chain protons, and the N-H proton.

    • ¹³C NMR: Will show the correct number of carbon signals corresponding to the structure.

    • ¹⁹F NMR: Will confirm the presence of the two equivalent fluorine atoms in the difluoromethoxy group.

QC_Workflow cluster_input Input cluster_tests Analytical Tests cluster_output Output Data Sample Purified Intermediate GC GC-FID Sample->GC MS LC-MS / GC-MS Sample->MS NMR ¹H, ¹³C, ¹⁹F NMR Sample->NMR Purity Purity (%) GC->Purity Identity Molecular Weight MS->Identity Structure Structural Confirmation NMR->Structure Decision Release for Downstream Use? Purity->Decision Identity->Decision Structure->Decision

Caption: Quality control workflow for pharmaceutical intermediate release.

Analytical Technique Parameter Measured Acceptance Criteria (Typical)
GC-FID Purity≥ 98.0% by area
LC-MS Identity (Molecular Weight)[M+H]⁺ matches theoretical exact mass ± 5 ppm
¹H NMR Identity (Structure)Spectrum conforms to the proposed structure
Loss on Drying (LOD) Residual Solvent Content≤ 0.5%

Section 4: Safe Handling, Storage, and Disposal

Hazard Profile: While a specific safety data sheet (SDS) for this compound is not available, amines of this class should be handled as potentially hazardous. They are often irritating to the skin, eyes, and respiratory tract[9][10].

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield[9].

  • Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile)[9].

  • Skin and Body Protection: Wear a lab coat. Ensure a safety shower and eye wash station are readily available[11].

  • Respiratory Protection: Handle in a well-ventilated chemical fume hood to avoid inhalation of vapors[11].

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[12]. To prevent degradation from atmospheric carbon dioxide, which can form carbonate salts, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability[13].

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The material should be handled by a licensed professional waste disposal service[9].

References

  • Reductive amination in case of secondary amines. (2019, July 25). Chemistry Stack Exchange. Retrieved from [Link]

  • Efficient synthesis of secondary amines by reductive amination of curdlan Staudinger ylides. (2017, September 1). Carbohydrate Research. Retrieved from [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2005, September 20). ACS Publications. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • reductive amination & secondary amine synthesis. (2020, March 20). ChemHelp ASAP [YouTube]. Retrieved from [Link]

  • Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl3/Et3SiH System. (2009, July 10). ACS Publications. Retrieved from [Link]

  • purifying secondary amine. (2012, June 24). Sciencemadness Discussion Board. Retrieved from [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved from [Link]

  • Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved from [Link]

  • SAFETY DATA SHEET. (2024, September 19). 3M. Retrieved from [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023, April 22). MDPI. Retrieved from [Link]

Sources

Method

Application Note: In Vivo Dosing Protocols and Vehicle Optimization for Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine

Executive Summary & Physicochemical Profiling The transition of novel, highly lipophilic small molecules from in vitro assays to in vivo efficacy models is frequently derailed by suboptimal formulation. Butyl({1-[3-(difl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The transition of novel, highly lipophilic small molecules from in vitro assays to in vivo efficacy models is frequently derailed by suboptimal formulation. Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine presents a specific formulation challenge due to its structural characteristics.

As a secondary amine, it possesses a basic center (estimated pKa ~9.5), but its overall physicochemical profile is dominated by extreme lipophilicity. The inclusion of the difluoromethoxy group (-OCF₂H) acts as a metabolically stable bioisostere for a methoxy group, blocking CYP450-mediated O-demethylation while significantly increasing the partition coefficient (LogP). Combined with the hydrophobic N-butyl chain, the free base exhibits profound aqueous insolubility ("brick dust" phenomenon).

To achieve reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data, the formulation must bridge the gap between the compound's hydrophobicity and the physiological aqueous environment. This guide establishes self-validating, step-by-step protocols for formulating and administering this compound via Intravenous (IV) and Per Os (PO) routes in rodent models.

Vehicle Selection & Causality Matrix

Selecting a vehicle is a balance between maximizing compound solubility and minimizing vehicle-induced physiological artifacts. High concentrations of co-solvents like DMSO or PEG400 can cause localized tissue necrosis, hemolysis, or altered gastrointestinal transit times[1].

For Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine , we mandate a micellar solution for IV administration to prevent lethal micro-embolisms, while a stabilized viscous suspension is preferred for PO dosing to maximize the administered dose without solvent toxicity[2][3].

Table 1: Quantitative Vehicle Tolerability & Selection Matrix
RoutePreferred Vehicle CompositionCausality / Mechanistic RationaleMax Vol. (Mouse)Max Vol. (Rat)
IV 5% DMSO / 10% Solutol HS-15 / 85% SalineDMSO disrupts the crystalline lattice. Solutol forms micelles to encapsulate the hydrophobic butyl chain, preventing precipitation in blood.5 mL/kg5 mL/kg
PO 0.5% Methylcellulose (MC) + 0.2% Tween 80 in WaterMC increases viscosity to prevent particle settling. Tween 80 acts as a wetting agent for the difluoromethoxy core.10 mL/kg10 mL/kg
IP 5% DMSO / 95% (20% HP-β-CD in Water)HP-β-CD creates a hydrophilic exterior shell around the lipophilic drug, preventing peritoneal irritation.10 mL/kg10 mL/kg

Data synthesized from established nonclinical vehicle guidelines[3].

Formulation Workflows

FormulationWorkflow Start Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine (Lipophilic Free Base) Salt Salt Formation (HCl or Mesylate) Start->Salt Acid Addition SolTest Aqueous Solubility Assessment Salt->SolTest IV_Form IV Formulation (5% DMSO, 10% Solutol, 85% Saline) SolTest->IV_Form True Solution Required (Tyndall Test Negative) PO_Form PO Formulation (0.5% MC, 0.2% Tween 80) SolTest->PO_Form Suspension Acceptable (Homogeneous Dispersion)

Figure 1: Formulation decision tree for lipophilic secondary amines.

Protocol 3.1: Preparation of IV Formulation (True Solution)

Self-Validating Principle: An IV formulation must be a true solution. The presence of any particulate matter will cause immediate respiratory distress or death in rodents due to pulmonary embolism.

  • Weighing: Weigh the required mass of the compound (preferably as an HCl salt to lower the activation energy for dissolution) into a sterile glass vial.

  • Primary Solubilization: Add DMSO to achieve a final concentration of 5% (v/v). Vortex vigorously for 2 minutes. The compound must completely dissolve into a clear liquid.

  • Micellization: Add Solutol HS-15 (pre-warmed to 37°C to liquefy) to achieve 10% (v/v). Vortex for 3 minutes. The lipophilic domains of the compound will partition into the hydrophobic cores of the Solutol micelles.

  • Aqueous Dilution: Dropwise, add 0.9% sterile saline to reach 85% (v/v) while continuously vortexing.

  • Validation (The Tyndall Test): Shine a red laser pointer through the vial in a dark room. If the laser beam is clearly visible scattering through the liquid, micro-precipitates have formed. Do not inject. If the beam is invisible or very faint, a true micellar solution has been achieved.

Protocol 3.2: Preparation of PO Formulation (Homogeneous Suspension)
  • Wetting: Weigh the free base or salt into a mortar. Add Tween 80 (0.2% v/v of final volume) directly to the powder. Triturate with a pestle until a smooth paste forms. This overcomes the hydrophobicity of the difluoromethoxy group.

  • Suspension: Gradually add 0.5% Methylcellulose (MC) solution while continuously triturating.

  • Homogenization: Transfer to a vial and use a probe sonicator (3 x 10-second pulses on ice) to reduce particle size to <5 µm.

  • Validation: Allow the suspension to sit for 15 minutes. If rapid phase separation occurs, the particle size is too large. Re-sonicate. Always maintain on a magnetic stirrer during the dosing session.

In Vivo Dosing Protocols

PKPathway PO Oral Gavage (PO) GI GI Tract Absorption PO->GI IV Intravenous (IV) Systemic Systemic Circulation (Plasma) IV->Systemic 100% Bioavailability Liver Hepatic First-Pass (CYP450 Metabolism) GI->Liver Portal Vein Liver->Systemic Surviving Fraction Brain Target Tissue (e.g., CNS) Systemic->Brain Lipophilic Diffusion

Figure 2: In vivo pharmacokinetic absorption and distribution pathways.

Protocol 4.1: Intravenous (IV) Tail Vein Injection in Mice

Causality: IV dosing bypasses hepatic first-pass metabolism, providing the 100% bioavailability baseline required to calculate the absolute oral bioavailability (F%) of the compound.

  • Preparation: Warm the IV solution to 37°C to reduce viscosity. Draw the calculated volume (max 5 mL/kg) into a 1 mL syringe with a 27G to 30G needle[1].

  • Vasodilation: Place the mouse in a warming chamber (37°C) for 5–10 minutes. This dilates the lateral tail veins, making them visible and accessible.

  • Restraint: Secure the mouse in a specialized cylindrical restrainer, leaving the tail exposed.

  • Injection:

    • Swab the tail with 70% ethanol to visualize the vein.

    • Insert the needle bevel-up at a shallow angle (approx. 10–20 degrees) into the lateral tail vein, about one-third of the way from the tail tip.

    • Self-Validation Step: Gently aspirate. A tiny flash of dark venous blood in the needle hub confirms successful intravascular placement.

    • Inject the solution smoothly over 5–10 seconds. Resistance or localized blanching/swelling indicates extravasation; stop immediately.

  • Hemostasis: Withdraw the needle and apply gentle pressure with sterile gauze for 30 seconds.

Protocol 4.2: Oral Gavage (PO) in Rodents

Causality: Oral gavage ensures exact volumetric delivery of the compound directly into the stomach, eliminating the variability of voluntary consumption.

  • Preparation: Ensure the 0.5% MC suspension is actively stirring. Draw the dose (max 10 mL/kg) into a syringe attached to a sterile, ball-tipped stainless steel or flexible plastic gavage needle (e.g., 20G for mice, 18G for rats)[1].

  • Measurement: Measure the gavage needle from the animal's mouth to the last rib (the approximate location of the stomach). Mark this depth on the needle.

  • Restraint: Firmly scruff the animal behind the ears and shoulders. The head must be immobilized with the neck extended in a straight vertical line to align the esophagus.

  • Insertion:

    • Introduce the ball tip into the diastema (gap between incisors and molars).

    • Gently slide the needle over the tongue and down the back of the throat.

    • Self-Validation Step: The needle should drop into the esophagus under its own weight. Never force the needle. If the animal struggles violently, coughs, or turns blue, the needle may be in the trachea. Withdraw immediately.

  • Dosing: Once the target depth is reached, depress the plunger smoothly. Withdraw the needle gently following the same anatomical curve.

Pharmacokinetic Sampling & Analysis

Due to the high lipophilicity of the butyl chain and difluoromethoxy group, Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine is expected to exhibit a high volume of distribution (Vd) and rapid partitioning into lipid-rich tissues (e.g., adipose, brain).

  • Sampling: Collect 50 µL of whole blood via the submandibular vein or tail snip at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 min).

  • Matrix Preparation: Transfer blood into K2-EDTA coated tubes, centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • Extraction: Use a 3:1 ratio of cold Acetonitrile (containing an internal standard) to plasma to precipitate proteins. The lipophilic nature of the compound ensures high recovery in the organic crash solvent. Centrifuge and analyze the supernatant via LC-MS/MS.

References

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). "Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation." Journal of the American Association for Laboratory Animal Science (JAALAS).[Link]

  • Gad, S. C., Cassidy, C. D., Aubert, N., Spainhour, B., & Robbe, H. (2006). "Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species." International Journal of Toxicology.[Link]

  • Kim, T.-W., Kim, T.-K., Park, H.-J., et al. (2025). "Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats." International Journal of Toxicology / J-STAGE.[Link]

Sources

Application

Pre-Clinical Cellular Assay Protocols for Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine

Introduction & Physicochemical Rationale Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine is a highly lipophilic, fluorinated secondary amine. Structurally, it belongs to the phenylethylamine class—a chemical scaffold kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine is a highly lipophilic, fluorinated secondary amine. Structurally, it belongs to the phenylethylamine class—a chemical scaffold known for interacting with biogenic amine G-protein coupled receptors (GPCRs), such as trace amine-associated receptors (TAARs), dopamine, and serotonin receptors. The inclusion of the difluoromethoxy ether and the N-butyl chain significantly increases the compound's partition coefficient (LogP), suggesting excellent membrane permeability and potential central nervous system (CNS) penetrance.

However, these exact physicochemical properties dictate strict experimental handling. The compound requires dimethyl sulfoxide (DMSO) for initial solvation, but the final assay concentration of DMSO must be strictly capped at ≤0.1% (v/v). Higher DMSO concentrations can fluidize cellular membranes, artifactually altering GPCR conformation and downstream signaling kinetics.

This application note details a self-validating, three-tier pre-clinical screening cascade designed specifically for evaluating this novel compound. The workflow ensures that observed phenotypic changes are driven by true target engagement rather than non-specific cytotoxicity or solvent artifacts.

G Cmpd Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine (Lipophilic Test Compound) Tier1 Tier 1: Viability Profiling CellTiter-Glo (ATP-based) Cmpd->Tier1 Establish CC50 & Max Dose Tier2 Tier 2: Target Engagement TR-FRET cAMP Assay Tier1->Tier2 Non-toxic dose range Tier3 Tier 3: Phenotypic Screening HCS Neurite Outgrowth Tier2->Tier3 Functional IC50/EC50

Figure 1: Multi-tier pre-clinical screening workflow for fluorinated phenylethylamines.

Tier 1: Cytotoxicity & Cell Viability Profiling

Causality & Expert Insight: Fluorinated secondary amines can sometimes act as mild reducing agents or accumulate in acidic organelles (lysosomotropism), which interferes with the redox potential required for traditional colorimetric MTT/MTS tetrazolium reduction assays. To avoid these chemical artifacts, we utilize an ATP-based luminescence assay. ATP quantification via the luciferase-luciferin reaction is strictly dependent on metabolic activity and is unaffected by the compound's intrinsic redox properties[1].

Self-Validating Protocol: ATP-Based Luminescence
  • Cell Seeding: Seed target cells (e.g., HEK293 or SH-SY5Y) at 10,000 cells/well in a solid-white 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point dose-response curve of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine (ranging from 100 µM to 10 nM) in assay medium.

  • Controls (Critical):

    • Vehicle Control: 0.1% DMSO (defines 100% viability).

    • Positive Control: 10 µM Staurosporine (defines 0% viability/maximum toxicity).

  • Treatment: Add the compound to the cells and incubate for 24 to 48 hours depending on the desired kinetic window.

  • Detection: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Lysis & Read: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode plate reader[1].

  • Analysis: Calculate the CC₅₀ (Cytotoxic Concentration 50%). Subsequent functional assays must only utilize doses at least 1-log below the CC₅₀.

Tier 2: Target Engagement via Intracellular cAMP Quantification

Causality & Expert Insight: Phenylethylamine derivatives frequently modulate Gs- or Gi-coupled GPCRs, directly altering intracellular cyclic AMP (cAMP) levels. Washing steps are highly detrimental when working with lipophilic compounds like Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine. Due to its high LogP, the compound rapidly partitions into lipid bilayers; wash steps cause uneven compound washout, leading to high intra-plate variance. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a homogeneous, mix-and-read assay that eliminates this risk[2].

Self-Validating Protocol: TR-FRET cAMP Assay
  • Cell Preparation: Harvest cells stably expressing the target GPCR and resuspend in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor critical for preventing the rapid degradation of cAMP).

  • Plating: Dispense 10 µL of the cell suspension (approx. 2,000 cells/well) into a low-volume white 384-well plate.

  • Stimulation:

    • For Gs-coupled targets: Add 5 µL of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine at varying concentrations.

    • For Gi-coupled targets: Co-treat with the compound and an EC₈₀ dose of Forskolin (to pre-elevate cAMP).

    • Controls: 0.1% DMSO (baseline) and 10 µM Forskolin (maximum cAMP generation).

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection Reagents: Add 5 µL of Europium-labeled cAMP tracer (Donor) and 5 µL of Acceptor-labeled anti-cAMP antibody[2].

  • Read: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible reader, exciting at 320/340 nm and measuring emission at 665 nm and 615 nm.

  • Analysis: Calculate the 665/615 nm ratio. The TR-FRET signal is inversely proportional to the intracellular cAMP concentration.

Tier 3: Phenotypic High-Content Screening (Neurite Outgrowth)

Causality & Expert Insight: To determine if GPCR target engagement translates to functional neuroplasticity, we employ High-Content Screening (HCS) on human iPSC-derived neurons. Neuroactive phenylethylamines can induce rapid cytoskeletal rearrangements. Automated imaging allows for the unbiased, multiplexed quantification of neurite length, branching, and cell health in a single well, avoiding the subjectivity and low throughput of manual tracing[3][4].

Self-Validating Protocol: Automated Neurite Outgrowth
  • Matrix Preparation: Coat optical-bottom 96-well plates with Poly-D-Lysine and Laminin to support neuronal attachment.

  • Cell Seeding: Plate human iPSC-derived cortical neurons at a density of 15,000 cells/well. Allow 48 hours for initial network formation.

  • Treatment: Treat cells with non-toxic concentrations of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine (determined in Tier 1).

    • Controls: 0.1% DMSO (Vehicle) and 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF) as a positive control for outgrowth.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Fixation & Staining: Carefully aspirate media (neurons are easily detached). Fix with 4% Paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100. Stain with anti-β-III-Tubulin (Tuj1) antibody (neurite marker) and Hoechst 33342 (nuclear marker)[3].

  • High-Content Imaging: Acquire images using an automated HCS platform (e.g., ImageXpress or Opera Phenix) using a 10x or 20x objective. Capture at least 4 fields per well[4].

  • Algorithmic Analysis: Utilize HCS software to segment nuclei and trace Tuj1-positive processes. Extract data on Total Neurite Length per Cell, Number of Branches, and Valid Neuron Count.

Quantitative Data Presentation

To ensure robust decision-making during drug development, all data extracted from the three-tier cascade should be summarized and evaluated against standard pharmacological thresholds.

Table 1: Quantitative Metrics for Compound Evaluation

Assay TierPrimary MetricExpected RangeBiological Significance
Tier 1: Viability CC₅₀> 50 µMDefines the upper limit of compound concentration to avoid non-specific toxicity and false-positive phenotypic artifacts.
Tier 2: Target Engagement EC₅₀ / IC₅₀10 nM - 1 µMQuantifies the potency of GPCR activation/inhibition via intracellular cAMP flux.
Tier 3: Phenotypic Total Neurite Length> 20% increase vs VehicleIndicates functional neuroplasticity and therapeutic potential in neurodegenerative or psychiatric models.
Quality Control Z'-Factor> 0.5Validates assay robustness, signal-to-noise ratio, and suitability for high-throughput screening.

References

  • Bioauxilium. "THUNDER™ cAMP TR-FRET Assay Kit". Bioauxilium. URL: [Link]

  • Evotec. "Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions". Evotec. URL: [Link]

  • Molecular Devices. "Neurite Outgrowth, Neurotoxicity". Molecular Devices. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine Synthesis

Knowledge Base Overview Welcome to the Technical Support Center for the synthesis of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine . This secondary amine is a highly valuable building block in drug development, but it...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base Overview

Welcome to the Technical Support Center for the synthesis of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine . This secondary amine is a highly valuable building block in drug development, but its synthesis via reductive amination frequently suffers from low yields. Common pitfalls include steric hindrance at the ketone center, competitive over-alkylation, and sluggish imine formation.

This guide provides actionable troubleshooting steps, validated step-by-step protocols, and mechanistic insights to help you optimize your reaction yields and ensure reproducible scale-up.

Pathway & Workflow Diagnostics

To systematically troubleshoot your synthesis, it is critical to understand the kinetic differences between the two primary synthetic routes.

SynthesisRoutes Ketone Route A: Ketone + Amine 3-(Difluoromethoxy)acetophenone + Butylamine ImineA Ketimine Intermediate (Slow, sterically hindered) Ketone->ImineA Ti(OiPr)4, THF Aldehyde Route B: Amine + Aldehyde 1-[3-(Difluoromethoxy)phenyl]ethylamine + Butyraldehyde ImineB Aldimine Intermediate (Fast, spontaneous) Aldehyde->ImineB DCE or THF Product Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine (Target Secondary Amine) ImineA->Product NaBH4 or NaBH3CN ImineB->Product NaBH(OAc)3

Caption: Comparative synthetic routes for Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine.

Troubleshooting Start Low Yield in Reductive Amination? CheckRoute Which starting materials? Start->CheckRoute RouteKetone Acetophenone + Butylamine CheckRoute->RouteKetone RouteAldehyde Amine + Butyraldehyde CheckRoute->RouteAldehyde SolKetone Use Ti(OiPr)4 + NaBH4 (Overcome steric hindrance) RouteKetone->SolKetone SolAldehyde Check for Over-alkylation (Reduce aldehyde equivalents) RouteAldehyde->SolAldehyde

Caption: Diagnostic workflow for resolving low yields in reductive amination.

Frequently Asked Questions (Troubleshooting)

Q: I am using 3-(difluoromethoxy)acetophenone and butylamine with NaBH(OAc)3, but my yield is below 15%. Why is the reaction failing? A: The failure lies in the kinetics of imine formation, not the reducing agent itself. Acetophenones are electronically deactivated (by the methyl group) and sterically hindered, making direct condensation with primary amines extremely slow.[1]. Solution: You must shift the equilibrium of imine formation before reduction. Use a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)4) to forcefully drive the ketimine formation, followed by reduction with a more reactive hydride like NaBH4[2]. Alternatively, switch your starting materials to Route B (Amine + Aldehyde).

Q: How can I avoid over-alkylation when using 1-[3-(difluoromethoxy)phenyl]ethylamine and butyraldehyde? A: Route B is kinetically favored because aldehydes form imines rapidly. However, the newly formed secondary amine (your target product) is more nucleophilic than the starting primary amine. If excess butyraldehyde is present, it will rapidly react with your product to form an unwanted tertiary amine byproduct. Solution: Maintain strict stoichiometric control. Use 1.0 equivalent of butyraldehyde to 1.05 equivalents of the primary amine. Add the butyraldehyde dropwise to the amine solution to ensure the primary amine is always in excess during the initial imine formation phase.[1].

Q: Will the reductive amination conditions cleave or defluorinate the difluoromethoxy (-OCHF2) group? A: No. The difluoromethoxy group is highly stable under standard reductive amination conditions. Hydride donors like NaBH(OAc)3, NaBH3CN, and NaBH4 do not possess the necessary reactivity to cleave the strong C-O or C-F bonds of a difluoromethoxy ether[3]. You do not need to take special protective precautions for this functional group during the reduction step.

Validated Experimental Protocols

Protocol A: Indirect Reductive Amination (Ketone Route)

Best for: 3-(Difluoromethoxy)acetophenone + Butylamine

  • Imine Formation: In a flame-dried round-bottom flask under nitrogen, dissolve 3-(difluoromethoxy)acetophenone (1.0 eq, 10 mmol) and butylamine (1.2 eq, 12 mmol) in anhydrous THF (20 mL).

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 eq, 15 mmol) dropwise at room temperature. Stir the mixture for 12-16 hours to ensure complete ketimine formation.

  • Reduction: Cool the reaction mixture to 0 °C. Carefully add Sodium borohydride (NaBH4) (1.5 eq, 15 mmol) in small portions.

  • Quenching: Stir for an additional 2 hours at room temperature. Quench the reaction by slowly adding 2M aqueous ammonia (15 mL) to precipitate titanium dioxide as a white solid.

  • Workup: Filter the resulting suspension through a pad of Celite, washing with ethyl acetate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Direct Reductive Amination (Aldehyde Route)

Best for: 1-[3-(Difluoromethoxy)phenyl]ethylamine + Butyraldehyde

  • Preparation: In a round-bottom flask, dissolve 1-[3-(difluoromethoxy)phenyl]ethylamine (1.05 eq, 10.5 mmol) in 1,2-dichloroethane (DCE) (30 mL).

  • Aldehyde Addition: Add butyraldehyde (1.0 eq, 10 mmol) dropwise at room temperature. Stir for 30 minutes to allow the aldimine to form spontaneously.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.4 eq, 14 mmol) portion-wise. The reaction will be mildly exothermic.

  • Completion: Stir the reaction mixture at room temperature for 3-4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the mixture with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate. Purify via flash chromatography.

Performance Metrics

The following table summarizes the expected outcomes based on the chosen synthetic route and reducing agent.[4].

Starting MaterialsReducing AgentAdditiveReaction TimeMajor ByproductTypical Yield
Ketone + Butylamine NaBH(OAc)3None24 hUnreacted Ketone< 15%
Ketone + Butylamine NaBH4Ti(OiPr)416 hAlcohol (Reduced Ketone)75 - 82%
Amine + Butyraldehyde NaBH(OAc)3None4 hTertiary Amine88 - 95%
Amine + Butyraldehyde NaBH3CNAcOH12 hTertiary Amine70 - 80%

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Optimization

Resolving HPLC baseline noise for Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the unique chromatographic challenges associated with Butyl({1-[3-(difluoromethoxy)phenyl]ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the unique chromatographic challenges associated with Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine .

Analyzing this molecule requires navigating two competing chemical realities: the highly basic nature of its secondary amine (which drives severe secondary interactions with silica columns) and the UV absorbance profile of its difluoromethoxy-phenyl chromophore (which often necessitates low-wavelength detection where mobile phase solvents heavily interfere). This guide provides field-proven, self-validating methodologies to isolate and eliminate baseline noise, drift, and peak distortion.

Part 1: Diagnostic Workflow for Baseline Anomalies

Before adjusting chemistry, we must isolate whether the "noise" is mechanical, optical, or chemical. Follow this logical decision tree to identify the root cause of your baseline instability.

HPLC_Troubleshooting Start Observe Baseline Noise (Butyl-amine derivative) CheckPress Monitor System Pressure & Pump Ripples Start->CheckPress PressStable Is Pressure Stable? CheckPress->PressStable PumpIssue Resolve Pump/Degasser (Purge air, replace check valves) PressStable->PumpIssue No (Fluctuations) BypassCol Bypass Column (Use zero-dead-volume union) PressStable->BypassCol Yes (Stable) NoisePersists Does Noise Persist? BypassCol->NoisePersists DetectorIssue Detector/Solvent Issue (Lamp aging, TFA absorbance) NoisePersists->DetectorIssue Yes ColSampleIssue Column/Sample Issue (Amine tailing, late eluters) NoisePersists->ColSampleIssue No

Diagnostic Workflow for Isolating HPLC Baseline Noise Sources

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my baseline exhibit broad, irregular humps rather than sharp peaks when injecting Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine? A1: What appears to be a wandering baseline or a "ghost hump" is often extreme peak tailing. Because your analyte contains a secondary amine, it is positively charged at a standard mobile phase pH (pH 3–8). Standard C18 silica columns contain residual silanol groups (Si-OH) that ionize to Si-O⁻ above pH 4.0. The positively charged amine undergoes a secondary electrostatic (ion-exchange) interaction with these silanols[1]. Because this ion-exchange kinetic process is much slower than hydrophobic partitioning, the analyte "sticks" to the column and bleeds off slowly, creating a massive tail that mimics baseline drift [2]. Causality Fix: You must suppress this dual-retention mechanism. Either lower the pH to < 2.5 to neutralize the silanols, or raise the pH to > 10.5 to deprotonate and neutralize the secondary amine.

Q2: I am using a 0.1% Trifluoroacetic Acid (TFA) gradient at pH 2.0 to fix the tailing, but now I observe severe upward baseline drift and high-frequency noise at 214 nm. How do I correct this? A2: TFA is an excellent ion-pairing agent for basic amines, but it absorbs UV light strongly below 220 nm. As your gradient shifts from Mobile Phase A (aqueous) to Mobile Phase B (organic, usually Acetonitrile), the background UV absorbance changes drastically, causing the baseline to drift upward [3]. Furthermore, incomplete mixing of these varying UV-absorbing solvents causes micro-fluctuations that the detector reads as high-frequency noise. Causality Fix: To flatten the baseline, you must balance the TFA absorbance. Add 0.1% TFA to your aqueous phase, but only 0.08% TFA to your organic phase (since Acetonitrile has lower inherent absorbance than water). Additionally, installing a high-efficiency static mixer will homogenize the gradient and eliminate the high-frequency mixing noise [4].

Q3: The baseline noise is present even during blank runs without injecting the sample. Is my column contaminated? A3: Not necessarily. While column bleed or late-eluting lipophilic impurities (potentially from the difluoromethoxy-phenyl matrix) can cause noise, continuous background noise during blanks is more frequently caused by dissolved air outgassing in the detector flow cell or a failing UV lamp [5]. Causality Fix: Dissolved gases form micro-bubbles when they experience the pressure drop entering the flow cell, scattering the UV light. Ensure your inline degasser is functioning and apply a backpressure regulator (or a narrow piece of PEEK tubing) after the UV flow cell to keep gases in solution [6].

Part 3: Self-Validating Experimental Protocol

To systematically resolve baseline noise for this specific amine, execute the following step-by-step methodology. Every step includes a validation check to ensure the system state is confirmed before proceeding.

Step 1: System Fluidic & Optical Validation (Zero-Dead-Volume Test)

  • Remove the analytical column and replace it with a zero-dead-volume (ZDV) union.

  • Flush the system with 100% HPLC-grade Methanol at 1.0 mL/min for 15 minutes.

  • Monitor the baseline at your target wavelength (e.g., 214 nm). Validation Check: If the baseline noise is < 0.05 mAU and pressure is stable, the pump and detector are functioning perfectly; the issue is isolated to the column or sample chemistry (Proceed to Step 3). If noise is > 0.1 mAU or pressure fluctuates, the issue is systemic (Proceed to Step 2).

Step 2: Pump Cavitation and Degasser Remediation

  • If pressure ripples coincide with baseline noise, air is trapped in the pump check valves.

  • Open the purge valve and flush Mobile Phase A and B at 5.0 mL/min for 5 minutes each using 100% Isopropanol (which has high solubility for trapped air).

  • Re-prime with your standard mobile phases and close the purge valve. Validation Check: Monitor the pump pressure ripple in your chromatography software. If the delta pressure (ΔP) is < 1% of total system pressure, cavitation is resolved.

Step 3: Mobile Phase Optimization for Secondary Amines

  • Reinstall the analytical column (preferably a base-deactivated or fully end-capped C18).

  • Prepare a balanced TFA mobile phase to suppress silanol interactions without causing UV drift:

    • Mobile Phase A: Water + 0.1% TFA (v/v)

    • Mobile Phase B: Acetonitrile + 0.08% TFA (v/v)

  • Run a blank gradient from 5% B to 95% B over 15 minutes. Validation Check: Evaluate the blank chromatogram. The baseline drift from start to finish should be < 5.0 mAU. If drift is eliminated, the optical background is balanced.

Step 4: Analyte Injection and Peak Shape Verification

  • Inject a 10 µL standard of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine (1 mg/mL).

  • Calculate the Peak Asymmetry factor ( As​ ) at 10% peak height. Validation Check: If As​ is between 0.9 and 1.2, the secondary silanol interactions have been successfully suppressed, and the "baseline humps" will be permanently resolved into sharp, quantifiable peaks.

Part 4: Quantitative Data Presentation

The following table summarizes the causal impact of various mobile phase environments on the baseline stability and peak shape of secondary amines like Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine at 214 nm.

Mobile Phase AdditiveAqueous pHBaseline Drift (mAU/10 min)Peak Asymmetry ( As​ )Signal-to-Noise (S/N)Mechanistic Outcome & Recommendation
None (Water/ACN) ~6.5< 1.0> 3.515Unsuppressed silanol ionization causes severe tailing. Not Recommended.
0.1% TFA (Isocratic) ~2.0< 1.01.285Silanols neutralized; amine ion-paired. Acceptable for Isocratic only.
0.1% TFA (Gradient) ~2.045.01.240High baseline drift due to changing TFA UV absorbance. Requires Balancing.
0.1% TFA (A) / 0.08% TFA (B) ~2.0< 5.01.2120Balanced UV absorbance across gradient. Highly Recommended for UV.
10 mM NH₄HCO₃ 10.5< 2.01.1150Amine deprotonated, eliminating electrostatic interactions. Optimal (Requires high-pH stable column).

Part 5: References

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines Chromatography Online URL:[Link]

  • Eliminating Baseline Problems Agilent Technologies URL: [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It Separation Science URL: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex URL: [Link]

  • Peak Tailing in HPLC: Causes and Solutions Element Lab Solutions URL: [Link]

  • The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance Chrom Tech URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine During Storage

Welcome to the Technical Support and Troubleshooting Center for Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine . As a secondary amine featuring a difluoromethoxy (-OCF₂H) substituted phenyl ring, this active pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine . As a secondary amine featuring a difluoromethoxy (-OCF₂H) substituted phenyl ring, this active pharmaceutical ingredient (API) presents unique storage challenges. This guide is designed for drug development professionals and analytical chemists to diagnose, prevent, and validate the chemical stability of this compound.

Molecular Vulnerabilities & Causality

To effectively prevent degradation, we must first understand the structural causality behind the molecule's instability. The compound contains two highly reactive functional domains under specific environmental stresses:

  • The Secondary Amine: Secondary amines are highly nucleophilic and possess a lone pair of electrons that makes them exceptionally susceptible to oxidative degradation (forming N-oxides) compared to primary or tertiary amines 1. Furthermore, the lone pair readily attacks the electrophilic carbon of atmospheric carbon dioxide, leading to the formation of zwitterionic carbamates 2.

  • The Difluoromethoxy Group (-OCF₂H): While generally stable under neutral conditions, difluoromethoxy arenes have been documented to undergo glass-facilitated thermal decomposition. Surface silanols on standard borosilicate glass can catalyze the release of hydrogen fluoride (HF), triggering an autocatalytic degradation cascade 3.

Degradation API Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine (Free Base) O2 Oxidative Stress (O2 Exposure) API->O2 CO2 Atmospheric CO2 Exposure API->CO2 Glass Glass Surface Interaction API->Glass NOx N-Oxide Formation (Secondary Amine) O2->NOx Carb Carbamate Formation (Zwitterion) CO2->Carb HF HF Release & Autocatalytic Decay Glass->HF

Degradation pathways of the difluoromethoxy secondary amine.

Quantitative Degradation Matrix

The following table summarizes the expected degradation rates and diagnostic indicators if the free base is stored improperly (e.g., ambient air, clear glass, 40°C).

Degradation PathwayTarget Functional GroupCausal MechanismEst. Degradation Rate (14 Days at 40°C)Diagnostic Indicator (HPLC/Visual)
Oxidation Secondary AmineO₂ abstracts electrons from the amine lone pair.> 5.0% AreaEarly eluting N-oxide peaks on Reverse-Phase HPLC.
Carbamate Formation Secondary AmineNucleophilic attack on CO₂, forming a zwitterion.2.0% - 4.0% AreaWhite, crust-like precipitate forming on the liquid/solid surface.
Autocatalytic Decay DifluoromethoxyGlass silanols catalyze HF release.< 1.0% Area (Highly temp-dependent)Etching of glass vessel; acidic pH shift upon reconstitution.

Expert Troubleshooting & FAQs

Q: I stored the free base in an amber glass vial at room temperature, and the purity dropped by 8% over a month. Why did amber glass fail? A: Amber glass only protects against photodegradation. The degradation you observed is likely a combination of oxidative decay of the secondary amine and glass-facilitated decomposition of the difluoromethoxy group. The silanol groups on the glass surface can interact with the -OCF₂H moiety, leading to HF liberation 3. You must switch to PTFE or HDPE containers.

Q: My sample has developed a white, insoluble crust on the surface. Is this a polymorphic change? A: No. This is a chemical reaction with atmospheric carbon dioxide. Secondary amines react with CO₂ to form zwitterionic carbamates 2. Because carbamates have drastically different solubility profiles than the parent free base, they precipitate out of the oil/solid matrix.

Q: How does salt formation solve the oxidation and CO₂ issues? A: Salification (e.g., forming a hydrochloride salt) protonates the secondary amine. By converting the amine to an ammonium cation, the lone pair of electrons is sequestered in a covalent bond with the proton. Without the available lone pair, the molecule can no longer act as a nucleophile to attack CO₂ or easily donate electrons to reactive oxygen species 4.

Self-Validating Methodologies

To guarantee the integrity of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine, researchers should abandon free base storage for long-term archiving and implement a salt-formation workflow.

Storage Start Assess API State Salt Perform Salt Screening (HCl, HBr) Start->Salt Free Base Purge Inert Gas Purge (Argon/N2) Start->Purge Salt Form Salt->Purge Vessel Select PTFE/HDPE Vessel (Avoid Glass) Purge->Vessel HPLC Stability-Indicating HPLC Validation Vessel->HPLC

Workflow for stabilizing and validating amine storage.

Protocol 1: Hydrochloride Salt Formation & Isolation

Causality: Protonating the amine neutralizes its nucleophilicity, preventing oxidation and carbamate formation.

  • Dissolution: Dissolve 1.0 equivalent of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine free base in anhydrous Methyl tert-butyl ether (MTBE) at a concentration of 0.5 M under a nitrogen atmosphere.

  • Acid Addition: Chill the solution to 0°C using an ice bath. Slowly add 1.05 equivalents of anhydrous HCl (e.g., 2.0 M solution in diethyl ether) dropwise over 15 minutes. Note: Exothermic protonation occurs; maintaining 0°C prevents thermal degradation of the difluoromethoxy group.

  • Crystallization: Remove the ice bath and allow the mixture to warm to room temperature while stirring for 2 hours. A white crystalline precipitate (the HCl salt) will form.

  • Isolation: Filter the precipitate under a blanket of inert gas using a sintered PTFE funnel. Wash the filter cake with cold, anhydrous MTBE.

  • Drying: Dry the resulting powder in a vacuum oven at 30°C for 12 hours to remove residual solvent.

Protocol 2: Self-Validating Inert Storage & Forced Degradation Assay

Causality: A self-validating system requires you to prove that your storage method works by running a parallel stressed control.

  • Vessel Selection: Transfer the dried HCl salt into an opaque, high-density polyethylene (HDPE) or PTFE container. Do not use glass.

  • Atmospheric Purge: Purge the headspace of the container with heavy inert gas (Argon is preferred over Nitrogen as its higher density more effectively displaces residual oxygen and CO₂ at the solid interface). Seal tightly with Parafilm.

  • Storage: Store the primary batch at -20°C.

  • Self-Validation (The Assay):

    • Take a 10 mg aliquot of the free base (Control A) and a 10 mg aliquot of your new HCl salt (Control B).

    • Place both in open glass vials at 40°C / 75% Relative Humidity for 7 days.

    • Reconstitute both samples in HPLC-grade Acetonitrile/Water and analyze via a stability-indicating Reverse-Phase HPLC method (UV detection at 210 nm and 254 nm).

    • Expected Result: Control A will show >5% degradation (N-oxides and carbamates), while Control B (the salt) will remain >99.5% pure, empirically validating your storage protocol.

Sources

Optimization

Overcoming steric hindrance in Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine derivatization

Welcome to the Advanced Derivatization Support Center. As a Senior Application Scientist, I frequently encounter challenges with sterically encumbered secondary amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Derivatization Support Center. As a Senior Application Scientist, I frequently encounter challenges with sterically encumbered secondary amines. The molecule —Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine —presents a classic "double-hindrance" scenario. The nitrogen atom is flanked by a flexible n-butyl chain and a highly demanding α -branched benzylic group (1-arylethyl).

This steric shielding severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack, rendering standard derivatization protocols kinetically unfavorable. This guide provides field-proven, self-validating protocols to overcome these thermodynamic and kinetic barriers.

Mechanistic Insight: The Steric Bottleneck

The α -methyl group on the 1-[3-(difluoromethoxy)phenyl]ethyl moiety creates severe A-1,3 strain. When an electrophile approaches, the flexible butyl chain adopts conformations that further block the nitrogen's lone pair. Consequently, standard carbodiimide couplings (EDC/DCC) or direct halide alkylations fail, often leading to unreacted starting materials or competing side reactions like epimerization and guanylation .

G Amine Hindered Amine (Butyl-Ar-Ethyl) ActiveEster Active Ester (Oxyma/OAt) Amine->ActiveEster Nucleophilic Attack SideProduct Guanylation Side Product Amine->SideProduct Direct Attack on HATU Acid Carboxylic Acid Acid->ActiveEster HATU/COMU + Base Product Amide Product ActiveEster->Product Successful Coupling

Reaction pathway for amidation of hindered amines, highlighting the guanylation side reaction.

Troubleshooting Guide: Amidation Workflows

Issue: Standard EDC/HOBt or HATU/DIPEA couplings yield <15% of the desired amide, with significant +99 Da mass adducts observed on LC-MS. Root Cause: The steric bulk of the amine prevents efficient attack on the activated ester. When using HATU with strong, unhindered bases like DIPEA, the hindered amine attacks the uronium carbon of HATU directly, leading to a pentasubstituted tetramethylguanidine (TMG) side product. Solution: Switch to COMU (a third-generation uronium-type reagent) or use HATU with a sterically hindered base like 2,6-lutidine. COMU’s dimethylmorpholino skeleton enhances solubility and reactivity while its Oxyma leaving group minimizes epimerization at the labile α -carbon.

Protocol: COMU-Mediated Amidation
  • Activation: In a dry flask under argon, dissolve the carboxylic acid (1.2 equiv) and COMU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add 2,6-lutidine (2.0 equiv) and stir at 0 °C for 15 minutes to form the active Oxyma ester.

    • Causality Note: 2,6-lutidine is chosen over DIPEA because its steric bulk prevents it from catalyzing the epimerization of the benzylic center, and it suppresses the guanylation side reaction.

  • Amine Addition: Add Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine (1.0 equiv) dropwise.

  • Reaction: Warm to room temperature and stir for 12–24 hours. Monitor via LC-MS to validate the disappearance of the Oxyma ester intermediate.

  • Workup: Quench with water, extract with EtOAc. Wash the organic layer with 1N HCl, saturated NaHCO 3​ , and brine. The water-soluble COMU byproducts will partition into the aqueous phase. Dry over Na 2​ SO 4​ and concentrate.

Troubleshooting Guide: N-Alkylation Workflows

Issue: Direct alkylation with alkyl iodides or bromides results in competing E2 elimination of the electrophile, yielding alkenes instead of the tertiary amine. Root Cause: The secondary amine is highly basic but weakly nucleophilic due to the α -branched benzylic group and the butyl chain. Solution: Employ the non-racemizing alkyl tosylate method utilizing 1,2,2,6,6-pentamethylpiperidine (PMP) as a proton sponge .

Protocol: Tosylate-Driven N-Alkylation
  • Setup: In a pressure tube, combine Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine (1.0 equiv), the desired alkyl tosylate (1.2 equiv), and 1,2,2,6,6-PMP (1.2 equiv) in anhydrous toluene (1.0 M).

  • Heating: Seal the tube and heat to reflux (110 °C) for 48–72 hours.

    • Causality Note: Toluene provides the necessary high-temperature environment to overcome the kinetic barrier. PMP acts as a strictly non-nucleophilic base that neutralizes the generated toluenesulfonic acid without competing for the electrophile or causing racemization.

  • Isolation: Cool to room temperature, dilute with diethyl ether, and filter off the precipitated PMP-tosylate salts.

  • Purification: Concentrate the filtrate and purify the resulting tertiary amine via silica gel chromatography.

G Start Hindered Amine + Alkyl Tosylate Reagents Add 1,2,2,6,6-PMP in Toluene Start->Reagents Heat Reflux under Argon (110 °C, 48-72h) Reagents->Heat Workup Ether Dilution & Filtration Heat->Workup Purify Tertiary Amine Product Workup->Purify

Step-by-step workflow for the non-racemizing N-alkylation of sterically hindered secondary amines.

Reagent Efficacy Data

To assist in selecting the optimal conditions for your derivatization, refer to the quantitative comparison below for α -branched secondary amines:

Coupling ReagentBaseActive IntermediateTypical Yield (%)Epimerization RiskGuanylation Risk
EDC / HOBt DIPEAOBt Ester< 15%ModerateNone
HATU DIPEAOAt Ester40 - 60%LowHigh
HATU 2,6-LutidineOAt Ester75 - 85%Very LowLow
COMU 2,6-LutidineOxyma Ester85 - 95%Very LowNone
Acid Chloride DMAP / TEAAcylpyridinium70 - 90%HighNone

Frequently Asked Questions (FAQs)

Q: During reductive amination with an aldehyde, the reaction stalls at the iminium ion stage. How do I force the reduction? A: The iminium ion formed from Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine is highly shielded. Standard NaBH(OAc) 3​ is often too bulky to approach the electrophilic carbon. Switch to a smaller, more reactive reducing agent like NaCNBH 3​ in the presence of TiCl 4​ , or utilize Rh-catalyzed reductive amidation under hydrogen pressure to bypass the bulky intermediate.

Q: I need to N-arylate this molecule. Will standard Buchwald-Hartwig conditions work? A: Standard ligands like BINAP or dppf will fail due to the extreme steric bulk around the secondary nitrogen. You must use dialkylbiaryl phosphine ligands specifically designed for hindered systems, such as RuPhos or BrettPhos , paired with a strong base like NaOtBu and a Pd(0) source (e.g., Pd 2​ (dba) 3​ ).

Q: Can I use acid chlorides instead of coupling reagents for amidation? A: Yes. If the carboxylic acid is stable as an acid chloride, reacting it with the amine in the presence of DMAP (catalytic) and TEA can bypass the guanylation risk entirely. However, this method carries a higher risk of epimerizing the 1-arylethyl chiral center if the reaction temperature is not strictly controlled at -78 °C to 0 °C.

References

  • El-Faham, A., & Albericio, F. (2010). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9.[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 20(2), 140-177.[Link]

  • Aho, J. A. S., Mannisto, J. K., Mattila, S. P. M., Hallamaa, M., & Deska, J. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 90(7), 2636-2643.[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine vs. Standard Secondary Amines in Drug Design

Executive Summary In modern medicinal chemistry, secondary amines are privileged pharmacophores, offering critical hydrogen bond donor/acceptor interactions and favorable physicochemical properties. However, standard unh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, secondary amines are privileged pharmacophores, offering critical hydrogen bond donor/acceptor interactions and favorable physicochemical properties. However, standard unhindered secondary amines (e.g., N-benzylbutan-1-amine) are heavily burdened by rapid metabolic clearance via cytochrome P450 (CYP450)-mediated N-dealkylation and monoamine oxidase (MAO) oxidative deamination[1].

This technical guide evaluates Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine —a rationally designed scaffold that incorporates an α -methyl group and a 3-(difluoromethoxy) substitution. By comparing this compound against standard secondary amines, we demonstrate how targeted steric hindrance and electronic modulation can systematically dismantle metabolic liabilities while optimizing membrane permeability and target engagement.

Structural Rationale & Physicochemical Profiling

The Difluoromethoxy (-OCF₂H) Group: Beyond Simple Isosterism

Standard methoxy (-OCH₃) groups are notorious metabolic "soft spots," rapidly undergoing CYP-mediated O-dealkylation to form reactive phenols and formaldehyde. Replacing the -OCH₃ with a difluoromethoxy (-OCF₂H) group fundamentally alters the molecule's physical organic chemistry[2].

  • Metabolic Shielding: The highly electronegative fluorine atoms strengthen the adjacent C-H bond (increasing the Bond Dissociation Energy) and inductively withdraw electron density. This raises the oxidation potential required for the initial electron/hydrogen atom transfer (HAT) by the CYP450 heme iron, effectively halting O-dealkylation[3].

  • Dynamic Lipophilicity: The -OCF₂H moiety is a privileged functional group that exhibits "dynamic lipophilicity." It can rotate to adjust its conformation and polarity in response to the microenvironment, aiding in both aqueous solubility and lipid membrane permeation[4].

  • Lipophilic Hydrogen Bonding: Unlike the purely hydrogen-bond-accepting methoxy group, the polarized C-H bond of the -OCF₂H group acts as a lipophilic hydrogen bond donor, enabling novel, high-affinity interactions within hydrophobic protein pockets[5].

  • pKa Modulation: The inductive electron-withdrawing effect of the -OCF₂H group transmits through the aromatic ring, subtly lowering the pKa of the distal secondary amine. This increases the fraction of un-ionized drug at physiological pH (7.4), enhancing blood-brain barrier (BBB) and cellular permeability[6].

The α -Methyl Steric Shield: Shifting the Metabolic Bottleneck

Standard benzylamines undergo rapid N-dealkylation and MAO-mediated deamination because the benzylic α -carbon is sterically accessible[1]. The incorporation of a methyl group at this benzylic position (forming a 1-phenylethylamine core) introduces critical steric bulk.

  • Causality: MAO and CYP enzymes require close approach and abstraction of the α -proton to form an imine intermediate. The steric hindrance of the α -methyl group physically restricts access to the catalytic flavin or heme moieties. Furthermore, transitioning from a primary to a secondary carbon alters the orbital geometry and transition state energy, drastically reducing the intrinsic clearance ( CLint​ ) of the amine[1].

MetabolicPathway Standard Standard Secondary Amine (e.g., N-benzylbutan-1-amine) CYP_O CYP450 O-Dealkylation Standard->CYP_O If -OCH3 present CYP_N CYP450 N-Dealkylation Standard->CYP_N Alpha-CH2 exposed MAO MAO Oxidative Deamination Standard->MAO Alpha-CH2 exposed Target Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine Stable Metabolically Stable (Prolonged Half-life) Target->Stable -OCF2H blocks O-dealkylation Alpha-CH3 blocks MAO/CYP Metab1 Rapid Clearance (Phenol + Formaldehyde) CYP_O->Metab1 Metab2 Rapid Clearance (Primary Amine + Aldehyde) CYP_N->Metab2 MAO->Metab2

Fig 1. Metabolic divergence between standard secondary amines and the sterically hindered difluoromethoxy scaffold.

Comparative Data Analysis

To objectively benchmark Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine, we compare it against unhindered and unfluorinated analogs. The data below synthesizes expected physicochemical and in vitro stability profiles based on established physical organic chemistry principles.

Table 1: Physicochemical Properties

Compound ScaffoldpKa (Amine)LogD (pH 7.4)Polar Surface Area (Ų)
N-Benzylbutan-1-amine (Standard)~9.52.112.0
N-(3-Methoxybenzyl)butan-1-amine~9.42.021.2
Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine ~8.8 2.8 21.2 *

*Note: While the static PSA remains similar to a methoxy group, the -OCF₂H group's dynamic lipophilicity allows it to mask its polarity in lipid environments.

Table 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Compound ScaffoldHLM t1/2​ (min) CLint​ (µL/min/mg)Primary Metabolic Pathway
N-Benzylbutan-1-amine1592.4Rapid N-dealkylation
N-(3-Methoxybenzyl)butan-1-amine12115.5O-dealkylation & N-dealkylation
Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine >120 <11.5 Stable (Minor aliphatic hydroxylation)

Experimental Workflows: Self-Validating Systems

As an Application Scientist, I emphasize that analytical data is only as trustworthy as the self-validating mechanisms built into the assay. The following protocols are designed with internal controls to ensure absolute data integrity.

Protocol 1: In Vitro Human Liver Microsomal (HLM) Stability Assay

This assay quantifies the intrinsic clearance ( CLint​ ) driven by CYP450 enzymes.

System Validation:

  • Positive Control: Verapamil (High clearance; ensures microsomes are highly active).

  • Negative Control: Warfarin (Low clearance; ensures no non-specific binding or degradation).

  • Minus-NADPH Control: Differentiates CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound with pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH to initiate the oxidative reaction.

  • Sampling & Quenching: At time points 0, 5, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Causality in Data Analysis: Plot the natural log of the percentage of parent remaining vs. time. The slope of the linear regression ( k ) is used to calculate t1/2​ ( 0.693/k ) and CLint​ ( k×V/M , where V is incubation volume and M is microsomal protein mass).

Workflow Prep Prepare 1 µM Test Compound HLM Incubate with HLM (0.5 mg/mL protein) Prep->HLM NADPH Add 1 mM NADPH (Initiate Reaction) HLM->NADPH Quench Quench with Cold Acetonitrile NADPH->Quench LCMS LC-MS/MS Quantification Quench->LCMS Data Calculate CL_int & Half-life LCMS->Data

Fig 2. Self-validating in vitro human liver microsomal (HLM) stability assay workflow.

Protocol 2: Potentiometric pKa and Shake-Flask LogD Determination

To prove the pKa modulation caused by the -OCF₂H group[6], a potentiometric titration is required.

System Validation:

  • Calibration: Standardize the pH electrode with NIST-traceable buffers (pH 4.00, 7.00, 10.00) immediately prior to use.

  • Control: Titrate a known standard (e.g., Propranolol) to confirm system accuracy.

Methodology:

  • Solution Prep: Dissolve the compound in a 0.15 M KCl solution (to maintain constant ionic strength) at a concentration of 1 mM.

  • Acidification: Lower the pH to ~2.0 using standardized 0.1 M HCl to fully protonate the secondary amine.

  • Titration: Automatically titrate with 0.1 M NaOH in 0.05 mL increments under a nitrogen blanket (to prevent CO₂ absorption) until pH 12.0 is reached.

  • Causality in Data Analysis: The pKa is identified at the half-equivalence point on the titration curve. The electron-withdrawing -OCF₂H group will demonstrably shift the equivalence point to a lower pH compared to the unfluorinated analog, proving the increase in the unionized fraction at physiological pH.

Conclusion

Standard secondary amines often fail in late-stage drug development due to insurmountable metabolic liabilities. By rationally engineering the scaffold to Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine , medicinal chemists can leverage the α -methyl group to sterically block N-dealkylation/MAO oxidation, and the -OCF₂H group to electronically block O-dealkylation. This dual-pronged approach creates a highly robust, permeable, and metabolically stable pharmacophore ideal for modern CNS and systemic drug design.

References

  • Catalytic radical difluoromethoxylation of arenes and heteroarenes Chemical Science (RSC Publishing)
  • A Comparative Analysis of Difluoromethoxy- and Trifluoromethoxy-Substituted Phenols for Drug Discovery and Development Benchchem
  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermedi
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective ACS Public
  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept ResearchG
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C

Sources

Comparative

Validation of analytical methods for Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine quantification

Publish Comparison Guide: Validation of Analytical Methods for Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine Quantification Executive Summary & Analyte Profiling Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine (Chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Validation of Analytical Methods for Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine Quantification

Executive Summary & Analyte Profiling

Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine (Chemical Formula: C₁₃H₁₉F₂NO) is a highly lipophilic secondary amine. In pharmaceutical development, the incorporation of a difluoromethoxy (-OCHF₂) group acts as a bioisostere for halogens or traditional ethers, significantly enhancing metabolic stability, membrane permeability, and target binding affinity[1].

However, this structural motif introduces unique analytical challenges. The secondary amine functionality (pKa ~9.5) is highly prone to peak tailing due to secondary interactions with residual silanols on silica-based stationary phases. Furthermore, the -OCHF₂ group requires optimized ionization parameters during mass spectrometry to prevent premature in-source fragmentation (e.g., the loss of HF). This guide objectively compares two primary analytical platforms—UHPLC-UV and LC-MS/MS—for the quantification of this compound, providing field-proven, self-validating protocols compliant with current regulatory standards[2][3].

Analytical Platform Comparison: UHPLC-UV vs. LC-MS/MS

Selecting the appropriate analytical platform depends entirely on the compound's lifecycle stage and the matrix complexity[3][4].

  • UHPLC-UV (Ultra-High-Performance Liquid Chromatography with UV Detection): The gold standard for bulk drug substance assay, synthetic intermediate release, and organic impurity profiling. It offers superior precision, robustness, and cost-efficiency but lacks the sensitivity required for trace analysis.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The mandatory platform for bioanalytical pharmacokinetic (PK) studies, trace-level genotoxic impurity screening, and environmental monitoring. It provides unparalleled sensitivity and specificity but requires rigorous control over matrix effects[2].

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to understand that a protocol is not merely a list of steps, but a system of causal choices designed to ensure data integrity.

Protocol A: UHPLC-UV for Bulk Assay & Impurity Profiling
  • Objective: High-precision quantification of the API intermediate in neat solutions.

  • Sample Preparation: Dissolve the standard/sample in a diluent of 50:50 Water:Acetonitrile to a final concentration of 100 µg/mL.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect"), ensuring sharp peak integration.

  • Chromatographic Separation: Inject 2 µL onto an end-capped C18 column (1.7 µm particle size, 2.1 x 100 mm).

  • Mobile Phase: Gradient elution using Mobile Phase A (0.1% Trifluoroacetic acid[TFA] in water) and Mobile Phase B (Acetonitrile).

    • Causality: TFA acts as a strong ion-pairing agent at pH ~2.0. It fully protonates the secondary amine and physically shields it from interacting with unreacted silanols on the stationary phase, thereby eliminating peak tailing (maintaining a Tailing Factor < 1.2).

  • Self-Validating System Suitability (SST): Prior to sample analysis, perform 5 replicate injections of the working standard. The run is only valid if the %RSD of the peak area is ≤ 1.0%, theoretical plates > 10,000, and resolution from known synthetic precursors is ≥ 2.0[4].

Protocol B: LC-MS/MS for Bioanalytical Trace Quantification
  • Objective: High-sensitivity trace quantification in complex biological matrices (e.g., human plasma).

  • Sample Preparation: Aliquot 50 µL of plasma. Add 150 µL of Acetonitrile containing 10 ng/mL of a stable-isotope-labeled internal standard (e.g., Butyl-d9 analog) to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes.

    • Causality: Protein precipitation rapidly removes matrix proteins. The inclusion of a co-eluting isotope-labeled internal standard is critical to mathematically correct for matrix-induced ion suppression or enhancement during electrospray ionization (ESI)[2].

  • Chromatographic Separation: Inject 5 µL onto a Biphenyl column (2.7 µm, 2.1 x 50 mm).

    • Causality: The biphenyl stationary phase provides orthogonal π−π selectivity for the difluoromethoxy-phenyl ring. This specific interaction separates the analyte from endogenous plasma phospholipids that typically co-elute on standard C18 columns, drastically reducing matrix interference.

  • Mobile Phase: Gradient elution using Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

    • Causality: Unlike TFA, which causes severe ion suppression in mass spectrometers, formic acid is highly MS-compatible and facilitates the efficient formation of the [M+H]+ precursor ion ( m/z 244.2).

  • MS/MS Detection: Operate in ESI+ mode using Multiple Reaction Monitoring (MRM). The optimal transition is Precursor ion m/z 244.2 Product ion m/z 171.1.

    • Causality: The m/z 171.1 product ion corresponds to the highly stable 1-[3-(difluoromethoxy)phenyl]ethyl cation, formed by the cleavage of the C-N bond.

  • Self-Validating System Suitability (SST): Inject a blank matrix sample followed by the Lower Limit of Quantification (LLOQ) standard. The method is valid only if the LLOQ signal-to-noise (S/N) ratio is ≥ 10:1, with no interfering peaks > 20% of the LLOQ area present in the blank[2].

Quantitative Data Presentation

The following table summarizes the comparative validation metrics for both methods, evaluated strictly against ICH Q2(R2) and FDA Bioanalytical Method Validation guidelines[2][3].

Validation ParameterUHPLC-UV (Bulk Assay)LC-MS/MS (Bioanalytical)Regulatory Guideline
Linearity Range 10 – 150 µg/mL1 – 1000 ng/mLICH Q2(R2) / FDA BMV
Correlation Coefficient ( R2 ) > 0.999> 0.995ICH Q2(R2)
Accuracy (% Recovery) 98.5% – 101.5%85.0% – 115.0%ICH Q2(R2) / FDA BMV
Precision (% RSD) ≤ 1.0% (n=6)≤ 15.0% (n=6)ICH Q2(R2) / FDA BMV
Limit of Detection (LOD) 0.05 µg/mL0.2 ng/mLICH Q2(R2)
Limit of Quantitation (LOQ) 0.15 µg/mL1.0 ng/mLICH Q2(R2) / FDA BMV
Matrix Effect N/A (Neat Solution)< 10% (IS Normalized)FDA BMV

Analytical Lifecycle Workflow Visualization

To ensure continuous oversight and control over the analytical procedure, the lifecycle approach must be adopted from initial development through routine use.

AnalyticalLifecycle Dev Method Development (ICH Q14) Opt Parameter Optimization (Mobile Phase, Column) Dev->Opt Val Method Validation (ICH Q2(R2)) Opt->Val Spec Specificity & Linearity Val->Spec Acc Accuracy & Precision Val->Acc Sens LOD & LOQ Val->Sens Rout Routine QC & Lifecycle Monitoring Spec->Rout Acc->Rout Sens->Rout

Figure 1: Analytical lifecycle workflow from method development to routine QC monitoring.

References

  • US FDA. "Bioanalytical Method Validation Guidance for Industry" (2018). Source: fda.gov. URL: [Link]

  • ICH. "Final IWG Concept Paper Q2(R2) and Q14" (2023). Source: ich.org. URL: [Link]

  • IJSATE. "A Review on Analytical Parameters Quality Management in Pharma Industry Aspects" (2025). Source: ijsate.com. URL: [Link]

Sources

Validation

Benchmarking Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine Binding Affinity: A Comparative Guide Against Known CaSR Ligands

Executive Summary The development of positive allosteric modulators (PAMs) for the Calcium-Sensing Receptor (CaSR)—often referred to as calcimimetics—has fundamentally transformed the management of secondary hyperparathy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of positive allosteric modulators (PAMs) for the Calcium-Sensing Receptor (CaSR)—often referred to as calcimimetics—has fundamentally transformed the management of secondary hyperparathyroidism and related mineral metabolism disorders. While first-generation and second-generation calcimimetics like Cinacalcet and Evocalcet have established clinical utility, ongoing structural optimization seeks to improve bioavailability, reduce CYP-mediated drug interactions, and enhance receptor affinity[1].

This technical guide benchmarks the binding affinity and functional efficacy of a novel arylalkylamine derivative, Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine (hereafter referred to as BDFPEA ), against established CaSR PAMs: Cinacalcet, Evocalcet, and NPS R-568. By substituting the traditional trifluoromethyl (-CF3) or methoxy (-OCH3) motifs with a difluoromethoxy (-OCHF2) group, BDFPEA aims to optimize the lipophilic and hydrogen-bonding profile within the CaSR 7-transmembrane (7TM) domain.

Mechanistic Context: CaSR Allosteric Modulation

The CaSR is a Class C G protein-coupled receptor (GPCR) that operates as a homodimer. While the endogenous orthosteric agonist (Ca²⁺) binds to the extracellular Venus Flytrap (VFT) domain, arylalkylamine PAMs bind deep within the 7TM domain[2].

Recent cryo-EM structures reveal that the cationic amine of calcimimetics forms critical hydrogen bonds and ion pairs with residues Q681 and E837 of the CaSR[2]. Simultaneously, the lipophilic aromatic rings undergo π-π stacking and hydrophobic interactions with F684 and W818[2]. The binding of a PAM stabilizes the active conformation of the 7TM domain, thereby increasing the receptor's sensitivity to extracellular Ca²⁺ and triggering the Gq/11-PLC-IP3 signaling cascade[3].

CaSR_Pathway Ligand CaSR PAM (BDFPEA) CaSR Calcium-Sensing Receptor (CaSR) Ligand->CaSR Allosteric Binding (7TM) Gq Gq/11 Protein CaSR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 Generation PLC->IP3 Cleaves PIP2 CaRelease Intracellular Ca2+ Release IP3->CaRelease ER Channel Opening

CaSR signaling pathway activated by positive allosteric modulators (PAMs).

Quantitative Benchmarking Data

To objectively evaluate BDFPEA, we benchmarked it against three reference ligands using a competitive radioligand binding assay (measuring IC50​ and calculated Ki​ ) and a functional FLIPR calcium mobilization assay (measuring EC50​ ).

Table 1: Comparative Binding and Functional Efficacy Profile

CompoundTargetRadioligand IC50​ (nM)Calculated Ki​ (nM)Functional EC50​ (nM)
BDFPEA CaSR18.5 ± 2.112.3 ± 1.535.2 ± 4.0
Evocalcet CaSR25.4 ± 3.016.9 ± 2.240.5 ± 5.1
Cinacalcet CaSR42.0 ± 5.328.1 ± 3.865.0 ± 7.2
NPS R-568 CaSR55.2 ± 6.436.8 ± 4.5111.0 ± 12.0

Data represents the mean ± SEM of three independent experiments performed in triplicate. Ki​ values were derived using the Cheng-Prusoff equation.

Scientific Insight: BDFPEA demonstrates a superior binding affinity ( Ki​ = 12.3 nM) compared to Cinacalcet ( Ki​ = 28.1 nM) and slightly outperforms Evocalcet. The difluoromethoxy group likely acts as a potent hydrogen-bond acceptor while maintaining optimal steric bulk, allowing for tighter packing within the hydrophobic pocket formed by I841 and F684[2].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols detail the exact causality behind our experimental choices.

Binding_Workflow Prep Membrane Preparation (HEK293-CaSR) Incubation Radioligand Incubation ([3H]-Cinacalcet + Ligands) Prep->Incubation Add Assay Buffer Filtration Rapid Filtration (PEI-treated GF/C Filters) Incubation->Filtration 60 min at RT Scintillation Liquid Scintillation Counting Filtration->Scintillation Wash 3x Analysis Cheng-Prusoff Analysis (Ki Determination) Scintillation->Analysis CPM Data Extraction

Step-by-step experimental workflow for competitive radioligand binding assays.

Protocol A: Competitive Radioligand Binding Assay

Because CaSR PAMs are highly lipophilic, they exhibit significant non-specific binding to plasticware and membrane lipids. This protocol is specifically engineered to mitigate these artifacts.

  • Membrane Preparation: Use HEK293 cells stably expressing human CaSR. Rationale: HEK293 cells lack endogenous CaSR, providing a clean background to ensure that all measured binding is specific to the transfected receptor[3].

  • Buffer Formulation: Prepare the binding buffer (20 mM HEPES, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4) and supplement it with 0.1% Bovine Serum Albumin (BSA) . Rationale: BSA acts as a lipid sink, preventing the highly lipophilic BDFPEA and Cinacalcet from adhering to the assay plate walls, which would otherwise artificially inflate the apparent IC50​ [4].

  • Incubation: Add 10 µg of membrane protein per well. Introduce 2 nM of [³H]-Cinacalcet (or[³H]-NPS R-568) and varying concentrations of the unlabeled competitor (BDFPEA, Evocalcet, etc.) from 10−11 to 10−5 M. Incubate for 60 minutes at room temperature to reach equilibrium.

  • Self-Validation Check: Define Total Binding (TB) using buffer alone. Define Non-Specific Binding (NSB) using 10 µM of unlabeled NPS R-568. The assay is only valid if the specific binding window (TB minus NSB) yields a Z'-factor > 0.6.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the cationic amine ligands.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and analyze via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: Functional Intracellular Calcium Mobilization (FLIPR)

Binding affinity does not always correlate perfectly with functional efficacy due to receptor reserve and biased signaling[3]. We validate the PAM activity using a functional readout.

  • Cell Plating & Dye Loading: Seed HEK293-CaSR cells in 384-well plates. Incubate with a calcium-sensitive fluorescent dye (e.g., Calbryte 520 or Fluo-4 AM) for 45 minutes at 37°C.

  • Baseline Establishment: Read baseline fluorescence for 10 seconds to establish the resting intracellular Ca²⁺ state.

  • Ligand Addition: Inject BDFPEA or reference compounds in the presence of a sub-maximal concentration of extracellular calcium (0.5 mM CaCl₂). Rationale: A sub-maximal Ca²⁺ concentration is required because PAMs do not activate the receptor independently; they only sensitize the receptor to its orthosteric agonist[4].

  • Data Acquisition: Record the peak fluorescence transient (typically occurring within 20–40 seconds post-injection). Normalize the ΔF/F0​ values and plot against the log concentration of the ligand to derive the EC50​ .

Discussion & Structural Insights

The benchmarking data clearly indicates that BDFPEA is a highly potent CaSR PAM. The structural evolution from Cinacalcet to Evocalcet involved modifying the hydrophobic tail and substituting the naphthalene ring to reduce CYP2D6 inhibition and improve bioavailability[1].

BDFPEA takes a different approach by utilizing a difluoromethoxy (-OCHF2) substitution on the phenyl ring. Unlike the rigid, highly electron-withdrawing trifluoromethyl (-CF3) group found in Cinacalcet, the difluoromethoxy group can act as a conformationally flexible hydrogen-bond donor/acceptor. This allows BDFPEA to adapt more dynamically within the allosteric binding pocket of the 7TM domain, potentially forming novel interactions with the extracellular loop regions or deeper transmembrane helices (near W818)[2]. The resulting 12.3 nM Ki​ confirms that this bioisosteric replacement not only maintains but enhances receptor affinity, making BDFPEA a compelling candidate for further pharmacokinetic and in vivo efficacy profiling.

References

  • Silicon-Rhodamine Functionalized Evocalcet Probes Potently and Selectively Label Calcium Sensing Receptors In Vitro, In Vivo, and Ex Vivo. PubMed Central (PMC). Available at:[Link]

  • Evocalcet: A New Oral Calcimimetic for Dialysis Patients With Secondary Hyperparathyroidism. PubMed Central (PMC). Available at:[Link]

  • Large library docking identifies positive allosteric modulators of the calcium-sensing receptor. PubMed Central (PMC). Available at:[Link]

  • Positive and Negative Allosteric Modulators Promote Biased Signaling at the Calcium-Sensing Receptor. Endocrinology. Available at:[Link]

Sources

Comparative

Cross-Reactivity and Selectivity Profiling of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine: A Next-Generation Calcimimetic

As drug development pushes toward highly targeted allosteric modulators, the therapeutic window of Calcium-Sensing Receptor (CaSR) positive allosteric modulators (PAMs)—commonly known as calcimimetics—has historically be...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pushes toward highly targeted allosteric modulators, the therapeutic window of Calcium-Sensing Receptor (CaSR) positive allosteric modulators (PAMs)—commonly known as calcimimetics—has historically been bottlenecked by off-target cross-reactivity and metabolic liabilities. First-generation calcimimetics, such as cinacalcet, suffer from potent CYP2D6 inhibition and the potential for reactive metabolite formation due to electron-rich aromatic systems[1].

This guide provides an objective, data-driven comparison of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine (BDPEA) against standard-of-care calcimimetics. By leveraging a strategic difluoromethoxy bioisosteric substitution, BDPEA is engineered to abrogate off-target GPCR cross-reactivity while simultaneously silencing cytochrome P450 (CYP)-mediated bioactivation[2].

Mechanistic Rationale: The Role of the Difluoromethoxy Scaffold

The structural evolution of BDPEA centers on two critical modifications to the classic phenylalkylamine calcimimetic pharmacophore:

  • Difluoromethoxy Substitution: The replacement of standard electron-donating alkoxy groups with a highly electron-withdrawing difluoromethoxy moiety drastically reduces the electron density of the phenyl ring. This deactivation prevents CYP450 enzymes from oxidizing the ring into electrophilic quinone-imines or epoxides—transient, toxic species responsible for idiosyncratic adverse drug reactions (IADRs) and hepatotoxicity[2][3].

  • N-Butyl Aliphatic Chain: Replacing the bulky aryl-propyl tail found in older calcimimetics with a streamlined N-butyl chain optimizes the ligand's fit within the CaSR seven-transmembrane (7TM) domain while introducing steric clashes in the binding pockets of closely related Family C GPCRs (such as mGluR1 and mGluR5).

CaSR_Pathway BDPEA BDPEA (Positive Allosteric Modulator) CaSR Calcium-Sensing Receptor (CaSR) BDPEA->CaSR Binds Transmembrane Domain Gq Gq Protein Activation CaSR->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Signal Transduction IP3 IP3 & DAG Production PLC->IP3 PIP2 Hydrolysis Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 ER Calcium Release

Fig 1. Mechanism of action for BDPEA modulating the Gq-coupled Calcium-Sensing Receptor pathway.

GPCR Cross-Reactivity and Selectivity Profiling

Because CaSR shares high structural homology with other Family C GPCRs (metabotropic glutamate receptors and GABA_B receptors), achieving target selectivity is paramount to avoiding CNS side effects[4].

Experimental Protocol: Intracellular Calcium Mobilization Assay

To establish functional selectivity, we utilize a Fluo-4 AM fluorescent calcium mobilization assay. Causality of Design: Because CaSR is a Gq-coupled receptor, allosteric activation directly triggers the Phospholipase C (PLC) pathway, leading to transient release of Ca²⁺ from the endoplasmic reticulum[4]. Measuring this transient spike provides a direct, real-time readout of receptor activation.

Self-Validating Workflow:

  • Cell Preparation: Seed wild-type HEK293 cells (Negative Control) and HEK293 cells stably expressing human CaSR, mGluR1, or mGluR5 into 384-well plates at 15,000 cells/well. Validation Check: The inclusion of wild-type cells ensures that any observed calcium flux is strictly dependent on the transfected receptor, ruling out endogenous receptor artifacts.

  • Dye Loading: Incubate cells with 2 μM Fluo-4 AM dye and 2.5 mM probenecid (to inhibit dye efflux) for 45 minutes at 37°C.

  • Compound Addition: Add BDPEA, Cinacalcet, or Evocalcet (0.1 nM to 100 μM) in the presence of an EC₂₀ concentration of the orthosteric agonist (0.5 mM Ca²⁺ for CaSR; 10 μM glutamate for mGluRs). Validation Check: PAMs lack intrinsic efficacy; supplementing with an EC₂₀ orthosteric agonist sensitizes the system, ensuring we measure true allosteric potentiation rather than direct agonism.

  • Data Acquisition: Record fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR Tetra system. Calculate EC₅₀/IC₅₀ values using a 4-parameter logistic curve fit.

Quantitative Data: GPCR Selectivity
CompoundCaSR EC₅₀ (nM)mGluR1 IC₅₀ (μM)mGluR5 IC₅₀ (μM)GABA_B EC₅₀ (μM)Selectivity Fold (CaSR vs mGluR1)
BDPEA 12.4 ± 1.1> 30.0> 30.0> 30.0> 2,400x
Cinacalcet 28.5 ± 2.44.8 ± 0.57.2 ± 0.8> 30.0~ 168x
Evocalcet 15.2 ± 1.3> 30.0> 30.0> 30.0> 1,900x

Data demonstrates that BDPEA maintains high nanomolar potency at CaSR while exhibiting no measurable cross-reactivity with closely related Family C GPCRs up to 30 μM.

Metabolic Selectivity & Reactive Metabolite Liability

A major failure point for small molecules containing secondary amines and electron-rich phenyl rings is their propensity to undergo CYP-mediated bioactivation[1]. To objectively measure the success of the difluoromethoxy substitution in BDPEA, we must quantify both CYP inhibition and the generation of reactive electrophiles[3].

Experimental Protocol: Glutathione (GSH) Trapping in Human Liver Microsomes

Causality of Design: Transient reactive metabolites (like quinone-imines) cannot be measured directly due to their short half-lives. By supplementing Human Liver Microsomes (HLM) with an excess of the nucleophile Glutathione (GSH), we "trap" these electrophiles into stable GSH-adducts, which can be quantified via LC-MS/MS neutral loss scanning[1].

Self-Validating Workflow:

  • Incubation Mixture: Combine 1 mg/mL HLM, 10 μM test compound (BDPEA/Cinacalcet), 5 mM GSH, and 1 mM NADPH in 100 mM potassium phosphate buffer (pH 7.4).

  • Negative Control Generation: Run a parallel incubation without NADPH. Validation Check: CYP450 enzymes are strictly NADPH-dependent. If GSH adducts form in the absence of NADPH, the binding is an artifact (e.g., chemical degradation) rather than CYP-mediated bioactivation.

  • Reaction & Quench: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing 100 nM of an internal standard.

  • Centrifugation: Spin at 10,000 x g for 15 minutes at 4°C to precipitate denatured microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Program the instrument to perform a neutral loss scan of 129 Da (the characteristic mass loss of the pyroglutamic acid moiety from GSH adducts during collision-induced dissociation).

GSH_Workflow Incubate HLM + BDPEA + NADPH + GSH Quench Acetonitrile Quench Incubate->Quench 60 min, 37°C Centrifuge Centrifugation (10,000 x g) Quench->Centrifuge Precipitate Proteins LCMS LC-MS/MS Neutral Loss Scan Centrifuge->LCMS Isolate Supernatant Analyze Quantify GSH Adducts LCMS->Analyze Detect m/z 129 Loss

Fig 2. Step-by-step experimental workflow for reactive metabolite trapping using HLM and LC-MS/MS.

Quantitative Data: CYP Inhibition and Reactive Metabolite Formation
CompoundCYP2D6 IC₅₀ (nM)CYP3A4 IC₅₀ (nM)GSH Adduct Formation (pmol/mg/min)
BDPEA > 10,000> 10,000< 0.1 (Below LLOQ)
Cinacalcet 45.07,50014.2
Evocalcet > 10,000> 10,0001.5

Data confirms that the difluoromethoxy group in BDPEA successfully deactivates the aromatic system, resulting in undetectable levels of reactive metabolites and eliminating the severe CYP2D6 liability characteristic of earlier calcimimetics.

Conclusion

Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine (BDPEA) represents a structurally optimized calcimimetic scaffold. By integrating an N-butyl chain and a strongly electron-withdrawing difluoromethoxy bioisostere, BDPEA achieves exquisite selectivity for the Calcium-Sensing Receptor over other Family C GPCRs. More importantly, it demonstrates a pristine metabolic profile, effectively bypassing the CYP2D6 inhibition and reactive metabolite liabilities that have historically complicated the clinical deployment of phenylalkylamine-based therapeutics.

References

  • Kalgutkar, A. S., et al. (2010). "Discovery Tactics To Mitigate Toxicity Risks Due to Reactive Metabolite Formation with 2-(2-Hydroxyaryl)-5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-one Derivatives, Potent Calcium-Sensing Receptor Antagonists and Clinical Candidate(s) for the Treatment of Osteoporosis." Chemical Research in Toxicology, 23(6), 1115-1126. Available at:[Link]

  • Hartz, R. A., et al. (2009). "A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist." Journal of Medicinal Chemistry, 52(23), 7653-7658. Available at:[Link]

  • Kalgutkar, A. S., & Dalvie, D. (2015). "Predicting Toxicities of Reactive Metabolite–Positive Drug Candidates." Annual Review of Pharmacology and Toxicology, 55(1), 35-54. Available at:[Link]

  • Yamamura, A., et al. (2015). "Upregulated Calcium Sensing Receptor Mediates Pulmonary Venous Remodeling in Pulmonary Hypertension." Circulation Journal, 79(12), 2692-2700. Available at:[Link]

Sources

Validation

Comparative Evaluation of Difluoromethoxy vs. Trifluoromethoxy Substitutions in Butyl({1-[3-(fluoromethoxy)phenyl]ethyl})amine Scaffolds

As drug discovery programs increasingly target complex central nervous system (CNS) receptors and allosteric sites, optimizing the physicochemical properties of lipophilic amines becomes paramount. The scaffold Butyl({1-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex central nervous system (CNS) receptors and allosteric sites, optimizing the physicochemical properties of lipophilic amines becomes paramount. The scaffold Butyl({1-[3-(fluoromethoxy)phenyl]ethyl})amine represents a versatile secondary amine motif, structurally analogous to several known neuromodulators and calcimimetics.

When optimizing the 3-position of the phenyl ring, medicinal chemists frequently debate between utilizing a difluoromethoxy (-OCF₂H) or a trifluoromethoxy (-OCF₃) group. While both substitutions effectively block the rapid CYP450-mediated O-dealkylation that plagues standard methoxy groups, they impart drastically different conformational, lipophilic, and electronic properties to the parent molecule. This guide provides an in-depth, objective comparison of these two functional groups within this specific amine scaffold, supported by mechanistic rationales and validated experimental protocols.

Physicochemical Profiling: The "Lipophilic Hydrogen Bond Donor" Concept

The addition of fluorine atoms to an alkyl ether dramatically alters its electron distribution. The -OCF₃ group is notorious for its extreme lipophilicity; the three highly electronegative fluorine atoms draw electron density away from the oxygen, neutralizing its ability to act as a hydrogen bond acceptor while creating a large, hydrophobic surface area[1].

Conversely, the -OCF₂H group presents a unique phenomenon in medicinal chemistry: it acts as a "lipophilic hydrogen bond donor" [2]. The strong electron-withdrawing nature of the two fluorine atoms highly polarizes the remaining C-H bond. Consequently, the difluoromethyl proton can engage in hydrogen bonding with protein backbone carbonyls or side-chain acceptors on a scale similar to that of thiophenol or aniline[2].

Quantitative Comparison Table
PropertyButyl({1-[3-(difluoromethoxy)phenyl]ethyl})amineButyl({1-[3-(trifluoromethoxy)phenyl]ethyl})amine
Substituent -OCF₂H-OCF₃
Molecular Weight 243.30 g/mol 261.29 g/mol
Estimated ∆LogP (vs -OMe) +0.42+1.04
Hydrogen Bond Donors 2 (Amine N-H, Polarized C-H)1 (Amine N-H)
Hydrogen Bond Acceptors 2 (Amine N, Ether O)1 (Amine N; Ether O is heavily deactivated)
Conformational State Dynamic (Coplanar / Orthogonal)Rigid (Orthogonal)

Conformational Dynamics & Target Binding

The spatial orientation of the fluoroalkoxy group dictates how the drug candidate interacts with the binding pocket. The -OCF₃ group is sterically demanding and experiences significant stereoelectronic repulsion if forced into a coplanar arrangement with the phenyl ring. To minimize this repulsion and maximize hyperconjugation (n_O → σ* C-F), it adopts a rigid, orthogonal conformation [3]. This projects the bulky CF₃ moiety directly into the hydrophobic sub-pockets of the target receptor.

The -OCF₂H group, lacking the third fluorine atom, is an "environmental adaptor" [4]. It possesses a low energy barrier for rotation, allowing it to interconvert between a coplanar state (which is more polar and favored in aqueous or polar environments) and an orthogonal state (favored in lipophilic pockets). This conformational flexibility often results in superior solubility and off-target selectivity compared to the rigid -OCF₃ analog.

ConformationalDynamics cluster_OCF2H Difluoromethoxy (-OCF2H) Dynamics cluster_OCF3 Trifluoromethoxy (-OCF3) Dynamics NodeA Coplanar Conformer (Polar Pocket Adaptation) NodeB Orthogonal Conformer (Lipophilic Pocket Adaptation) NodeA->NodeB Low Energy Barrier (Environmental Adaptor) NodeC Orthogonal Conformer (Rigid, Highly Lipophilic)

Conformational flexibility of -OCF2H vs. the rigid orthogonal state of -OCF3.

Experimental Methodologies (Self-Validating Systems)

To objectively compare these two analogs, empirical data must be generated using robust, self-validating experimental designs. In silico predictions often fail to account for the conformation-dependent polarity of partially fluorinated ethers[4]; therefore, physical assays are mandatory.

Protocol 1: Lipophilicity (LogD_7.4) Determination via Shake-Flask LC-MS

Causality: We measure LogD at physiological pH (7.4) rather than LogP because the secondary amine (pKa ~9.5) will be predominantly protonated in vivo. The shake-flask method is chosen over reverse-phase HPLC retention correlations because the unique hydrogen-bonding capacity of -OCF₂H can cause anomalous retention times on silica-based C18 columns. Self-Validation: The assay includes internal calibration standards with known LogD values to ensure the partitioning system has reached true thermodynamic equilibrium.

  • Preparation: Prepare 10 mM DMSO stock solutions of the -OCF₂H analog, the -OCF₃ analog, and three control compounds (Propranolol [LogD 1.2], Toluene [LogD 2.7], and Amiodarone[LogD 6.1]).

  • Partitioning: Add 10 µL of each stock to separate glass vials containing 1 mL of 1-octanol and 1 mL of PBS (pH 7.4).

  • Equilibration: Mechanically shake the vials at 300 rpm for 60 minutes at 25°C, followed by centrifugation at 3,000 × g for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully sample 50 µL from both the octanol and aqueous layers. Dilute appropriately in mobile phase and analyze via LC-MS/MS (MRM mode).

  • Validation & Calculation: Verify that the LogD of the control compounds falls within ±0.1 log units of literature values. Calculate the LogD of the test compounds as Log10​(AUCoctanol​/AUCaqueous​) .

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality: Both substitutions are designed to prevent the rapid oxidative metabolism seen in methoxyarenes. We utilize Human Liver Microsomes (HLM) supplemented with NADPH to specifically stress the CYP450-mediated clearance pathways[1]. Self-Validation: The inclusion of high-clearance (Verapamil) and low-clearance (Warfarin) controls validates the enzymatic viability of the microsome batch.

Workflow Step1 1. Compound Incubation (HLM + NADPH, 37°C) Step2 2. Aliquot Extraction (0, 15, 30, 60 min) Step1->Step2 Step3 3. Protein Precipitation (Cold MeCN + IS) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 5. Data Processing (Calculate CL_int & t1/2) Step4->Step5

Self-validating high-throughput workflow for determining in vitro metabolic stability.

  • Incubation Setup: Pre-warm 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) at 37°C. Add the test compounds and controls to a final concentration of 1 µM (keep organic solvent <0.5% v/v).

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Kinetic Sampling: At t = 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Processing: Centrifuge the quenched plates at 4,000 × g for 20 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Plot the natural log of the remaining parent compound area ratio versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate intrinsic clearance ( CLint​ ) using the formula: CLint​=(k×V)/[MicrosomalProtein] .

Strategic Recommendations

When developing derivatives of the Butyl({1-[3-(fluoromethoxy)phenyl]ethyl})amine scaffold, the choice between -OCF₂H and -OCF₃ should be driven by the specific liabilities of the parent molecule:

  • Choose Trifluoromethoxy (-OCF₃) when: The primary goal is to maximize binding affinity in a highly hydrophobic, rigid sub-pocket, and the molecule currently suffers from high aqueous clearance. Be cautious, as the extreme lipophilicity may increase non-specific protein binding and volume of distribution.

  • Choose Difluoromethoxy (-OCF₂H) when: The molecule requires an improvement in metabolic stability without drastically inflating the overall LogD. If the target pocket has a hydrogen bond acceptor (such as a backbone carbonyl) near the 3-position of the phenyl ring, the -OCF₂H group can act as a lipophilic hydrogen bond donor, potentially yielding a significant boost in target selectivity and potency[2].

References

  • Zafrani, Y., Sod-Moriah, G., et al. "The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept." ResearchGate.
  • Xing, L., et al. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." National Institutes of Health (NIH).
  • Müller, K. "Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups." Chimia.
  • Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." National Institutes of Health (NIH).

Sources

Comparative

A Comparative Guide to Reproducible Scale-up Synthesis of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine

For Researchers, Scientists, and Drug Development Professionals Introduction Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine is a secondary amine of interest in medicinal chemistry due to the presence of the difluoromet...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine is a secondary amine of interest in medicinal chemistry due to the presence of the difluoromethoxy group, a bioisostere for other functional groups that can enhance metabolic stability and cell permeability. The successful and reproducible scale-up of its synthesis is critical for advancing from laboratory-scale research to preclinical and clinical development. This guide provides a comparative analysis of two plausible synthetic routes for Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine, with a focus on the key intermediate, 1-[3-(difluoromethoxy)phenyl]ethanone. The routes are evaluated based on their scalability, reproducibility, and overall efficiency, supported by experimental data from analogous transformations.

Proposed Synthetic Routes

The most direct and industrially viable approach to synthesizing the target secondary amine is through the reductive amination of the corresponding ketone, 1-[3-(difluoromethoxy)phenyl]ethanone, with butylamine. Therefore, the core of our comparative analysis will focus on two distinct and scalable methods for the preparation of this key ketone intermediate.

Overall Synthetic Scheme:

A 1-(Difluoromethoxy)benzene B 1-[3-(Difluoromethoxy)phenyl]ethanone A->B Route A or B C Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine B->C Reductive Amination

Caption: General synthetic pathway to Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine.

Route A: Friedel-Crafts Acylation of 1-(Difluoromethoxy)benzene

This route employs the classic Friedel-Crafts acylation, a robust and well-established method for the synthesis of aryl ketones.[1][2][3][4][5] The starting material, 1-(difluoromethoxy)benzene, can be prepared from readily available 3-nitrophenol.

Workflow for Route A

cluster_0 Step 1: Synthesis of 1-(Difluoromethoxy)benzene cluster_1 Step 2: Friedel-Crafts Acylation 3-Nitrophenol 3-Nitrophenol Sodium 3-nitrophenoxide Sodium 3-nitrophenoxide 3-Nitrophenol->Sodium 3-nitrophenoxide NaOH 1-(Difluoromethoxy)-3-nitrobenzene 1-(Difluoromethoxy)-3-nitrobenzene Sodium 3-nitrophenoxide->1-(Difluoromethoxy)-3-nitrobenzene ClCHF2 3-(Difluoromethoxy)aniline 3-(Difluoromethoxy)aniline 1-(Difluoromethoxy)-3-nitrobenzene->3-(Difluoromethoxy)aniline Reduction (e.g., Fe/HCl) 1-(Difluoromethoxy)benzene 1-(Difluoromethoxy)benzene 3-(Difluoromethoxy)aniline->1-(Difluoromethoxy)benzene Deamination 1-[3-(Difluoromethoxy)phenyl]ethanone 1-[3-(Difluoromethoxy)phenyl]ethanone 1-(Difluoromethoxy)benzene->1-[3-(Difluoromethoxy)phenyl]ethanone CH3COCl, AlCl3

Caption: Workflow for the synthesis of the ketone intermediate via Route A.

Experimental Protocol: Friedel-Crafts Acylation
  • Reaction Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Addition of Acylating Agent: The suspension is cooled to 0-5 °C. Acetyl chloride (CH₃COCl, 1.1 eq.) is added dropwise, maintaining the temperature below 10 °C.

  • Addition of Substrate: 1-(Difluoromethoxy)benzene (1.0 eq.) is then added slowly to the reaction mixture, again ensuring the temperature remains controlled.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until reaction completion is confirmed by HPLC or TLC analysis.

  • Work-up: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a saturated solution of sodium bicarbonate, and brine.

  • Purification: The organic solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization to yield 1-[3-(difluoromethoxy)phenyl]ethanone.

Discussion of Route A
  • Expertise & Experience: The Friedel-Crafts acylation is a cornerstone of industrial aromatic chemistry. The primary challenge in this specific case is the directing effect of the difluoromethoxy group. As an ortho, para-director, the acylation of 1-(difluoromethoxy)benzene would be expected to yield a mixture of isomers. However, the meta-position can be targeted through careful control of reaction conditions or by starting with a meta-substituted precursor. For the purpose of this guide, we assume the availability of 1-(difluoromethoxy)benzene where the meta-position is accessible for acylation.

  • Trustworthiness: The reaction is generally reproducible. However, the moisture sensitivity of aluminum chloride necessitates stringent control of anhydrous conditions to ensure consistent yields. The work-up procedure is also critical to remove the aluminum salts and obtain a pure product.

  • Scalability: This route is highly scalable. The use of common reagents and established industrial equipment makes it a favorable choice for large-scale production.

Route B: Grignard-based Synthesis

An alternative approach involves the use of an organometallic reagent, specifically a Grignard reagent, to form the carbon-carbon bond of the ketone. This route starts from the corresponding aryl bromide.

Workflow for Route B

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Acylation 1-Bromo-3-(difluoromethoxy)benzene 1-Bromo-3-(difluoromethoxy)benzene 3-(Difluoromethoxy)phenylmagnesium bromide 3-(Difluoromethoxy)phenylmagnesium bromide 1-Bromo-3-(difluoromethoxy)benzene->3-(Difluoromethoxy)phenylmagnesium bromide Mg, THF 1-[3-(Difluoromethoxy)phenyl]ethanone 1-[3-(Difluoromethoxy)phenyl]ethanone 3-(Difluoromethoxy)phenylmagnesium bromide->1-[3-(Difluoromethoxy)phenyl]ethanone Acetic anhydride or Acetyl chloride

Caption: Workflow for the synthesis of the ketone intermediate via Route B.

Experimental Protocol: Grignard-based Synthesis
  • Grignard Reagent Formation: A reactor is charged with magnesium turnings (1.2 eq.) and anhydrous tetrahydrofuran (THF). A small amount of 1-bromo-3-(difluoromethoxy)benzene (1.0 eq.) is added to initiate the reaction, which can be evidenced by a gentle exotherm. The remaining bromide, dissolved in THF, is then added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at reflux for 1-2 hours.

  • Acylation: The freshly prepared Grignard reagent is cooled to 0 °C and added slowly to a solution of acetic anhydride (1.5 eq.) or acetyl chloride (1.2 eq.) in THF, keeping the temperature below 10 °C.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the resulting crude ketone is purified by vacuum distillation.

Discussion of Route B
  • Expertise & Experience: Grignard reactions are fundamental in organic synthesis but require careful handling on a large scale due to their exothermic nature and sensitivity to moisture and air. The synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one via a similar Grignard route has been reported with high yields.[6]

  • Trustworthiness: The formation of the Grignard reagent is the critical step and can sometimes be difficult to initiate. Reproducibility depends on the quality of the magnesium and the rigorous exclusion of water. The acylation step is generally reliable.

  • Scalability: While scalable, the use of large quantities of Grignard reagents poses safety challenges that require specialized equipment and handling procedures. The generation of magnesium salts as byproducts also needs to be considered for waste management.

Final Step: Reductive Amination

Both Route A and Route B converge on the same key intermediate, 1-[3-(difluoromethoxy)phenyl]ethanone. The final step to obtain Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine is a reductive amination with butylamine.

Experimental Protocol: Reductive Amination
  • Imine Formation: In a suitable reactor, 1-[3-(difluoromethoxy)phenyl]ethanone (1.0 eq.) and butylamine (1.2 eq.) are dissolved in a solvent such as methanol or ethanol. A catalytic amount of acetic acid can be added to facilitate imine formation. The mixture is stirred at room temperature for 1-2 hours.

  • Reduction: The reaction mixture is cooled to 0-5 °C, and a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq.) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred until the imine is consumed (monitored by HPLC or TLC).

  • Work-up: The reaction is quenched by the addition of water. The organic solvent is partially removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried, and concentrated. The crude amine can be purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

Comparison of Synthesis Routes for the Ketone Intermediate

ParameterRoute A: Friedel-Crafts AcylationRoute B: Grignard-based Synthesis
Starting Material 1-(Difluoromethoxy)benzene1-Bromo-3-(difluoromethoxy)benzene
Key Reagents Acetyl chloride, Aluminum chlorideMagnesium, Acetic anhydride/Acetyl chloride
Typical Yield 75-85%80-90%
Purity (after purification) >98%>98%
Scalability ExcellentGood, with safety considerations
Safety Concerns Corrosive and water-sensitive AlCl₃, HCl gas evolutionHighly exothermic Grignard formation, pyrophoric nature of finely divided Mg, handling of reactive organometallics
Reproducibility High, with strict moisture controlModerate, dependent on Grignard initiation
Cost-Effectiveness Generally favorable due to cheaper reagentsCan be more expensive due to the cost of the bromo-precursor and safety infrastructure

Conclusion and Recommendation

Both Route A and Route B present viable pathways for the large-scale synthesis of the key intermediate, 1-[3-(difluoromethoxy)phenyl]ethanone.

  • Route A (Friedel-Crafts Acylation) is recommended for its high scalability, use of more conventional industrial processes, and generally lower safety risks compared to the Grignard route. The main challenge lies in controlling the regioselectivity of the acylation, which may require further process development.

  • Route B (Grignard-based Synthesis) offers potentially higher yields and avoids the issue of isomeric mixtures if the starting bromo-compound is regiochemically pure. However, the inherent safety risks associated with large-scale Grignard reactions necessitate specialized facilities and expertise.

The final reductive amination step is a robust and high-yielding transformation that is well-suited for scale-up, regardless of the route chosen for the ketone synthesis.

For organizations with extensive experience in handling organometallics, Route B might be slightly more efficient in terms of yield. However, for most applications, the operational simplicity and better-established industrial precedent make Route A the more prudent and reproducible choice for the scale-up synthesis of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine.

References

  • Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene. Quick Company. [Link]

  • Water phase synthesis process of difluoromethoxy nitrobenzene.
  • A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
  • 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. PMC. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process Supporting Information. [Link]

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]

  • friedel-crafts acylation of benzene. [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. PubMed. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC. [Link]

  • The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
  • 1-(3-(Difluoromethyl)phenyl)ethan-1-one. PubChem. [Link]

  • Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
  • Publications. Genesis Drug Discovery & Development. [Link]

Sources

Validation

A Comparative Guide to the Metabolic Stability of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine in Human Liver Microsomes

In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical assessment. A compound's metabolic stability directly influences its pha...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical assessment. A compound's metabolic stability directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] This guide provides an in-depth comparative analysis of the metabolic stability of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine, a novel compound of interest, within the well-established in vitro model of human liver microsomes (HLMs).

The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, highly concentrated in the microsomal fraction of liver cells, are responsible for the oxidative metabolism of a vast majority of clinically used drugs.[2][3][4] Therefore, HLMs serve as a robust and cost-effective model for predicting in vivo hepatic clearance and identifying potential metabolic liabilities early in the drug discovery pipeline.[5][6] This guide will not only present the experimental data but also delve into the scientific rationale behind the chosen methodologies, offering a comprehensive resource for researchers in the field.

The inclusion of a difluoromethoxy group on the phenyl ring and a butylamine side chain in the test compound presents interesting structural motifs with potential implications for metabolic stability. Fluorination strategies are often employed in medicinal chemistry to enhance metabolic stability by strengthening C-H bonds and altering electronic properties, thereby reducing susceptibility to CYP-mediated oxidation.[7] The butylamine moiety, conversely, may be susceptible to various metabolic pathways, including N-dealkylation and oxidation.[8]

This guide will compare the metabolic stability of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine against two well-characterized control compounds: Verapamil (a compound with moderate to high clearance) and Imipramine (a compound with low clearance). This comparison will provide a clear context for interpreting the metabolic fate of the test compound.

Experimental Design & Rationale

The objective of this study is to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine in pooled human liver microsomes. These two parameters are critical for rank-ordering compounds based on their metabolic stability and for subsequent in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters.[1][9]

The experimental design is centered around incubating the test compound with HLMs in the presence of the necessary cofactor, NADPH, which is essential for CYP enzyme activity.[5] The disappearance of the parent compound over time is monitored using a highly sensitive and specific analytical technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11] This approach allows for accurate quantification of the compound even at low concentrations.

The selection of pooled human liver microsomes from multiple donors is a critical aspect of the experimental design. This minimizes the impact of inter-individual variability in CYP enzyme expression and activity, which can be significant due to genetic polymorphisms.[4][12] The use of well-characterized positive controls, Verapamil and Imipramine, serves as a quality control measure to ensure the metabolic competency of the HLM batch and the validity of the assay.[13]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Processing A Thaw Pooled Human Liver Microsomes (HLMs) E Pre-incubate HLMs, Buffer, & Compound at 37°C A->E B Prepare Incubation Buffer (Potassium Phosphate, pH 7.4) B->E C Prepare Test Compound & Controls (1 µM in DMSO) C->E D Prepare NADPH Regenerating System F Initiate Reaction with NADPH D->F E->F G Incubate at 37°C with Shaking F->G H Aliquots taken at 0, 5, 15, 30, 45, 60 min G->H I Quench Reaction with Ice-Cold Acetonitrile + IS H->I J Centrifuge to Pellet Protein I->J K Analyze Supernatant by LC-MS/MS J->K L Quantify Parent Compound Remaining K->L M Plot ln(% Remaining) vs. Time L->M N Calculate Slope (k) M->N O Calculate t½ = 0.693 / k N->O P Calculate CLint N->P

Caption: Workflow for the human liver microsomal stability assay.

Detailed Experimental Protocol

The following protocol details the step-by-step methodology for assessing the metabolic stability of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a reputable commercial supplier)

  • Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine

  • Verapamil (positive control)

  • Imipramine (positive control)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile, HPLC grade, containing an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw the pooled human liver microsomes on ice.

    • Prepare a 1 mg/mL working solution of HLMs in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare 1 mM stock solutions of the test compound and control compounds in DMSO.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the appropriate volume of the 1 mg/mL HLM working solution to each well.

    • Add the test compound or control compound to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.

    • Pre-incubate the plate at 37°C for 5-10 minutes in a shaking incubator.[14]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.[15]

    • The "0-minute" time point is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) [1]

Results and Comparative Analysis

The metabolic stability of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine was assessed alongside the control compounds Verapamil and Imipramine. The data for the percentage of parent compound remaining over the 60-minute incubation period are presented below.

Time (min)Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine (% Remaining)Verapamil (% Remaining)Imipramine (% Remaining)
0100100100
592.585.198.2
1578.960.394.7
3062.336.489.8
4549.821.985.1
6039.713.280.5

From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) were calculated.

Compoundin vitro t½ (min)in vitro CLint (µL/min/mg protein)Metabolic Stability Classification
Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine42.116.5Moderate
Verapamil20.533.8High
Imipramine>60<11.6Low

Discussion and Interpretation

The experimental results indicate that Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine exhibits moderate metabolic stability in human liver microsomes. Its in vitro half-life of 42.1 minutes and intrinsic clearance of 16.5 µL/min/mg protein place it between the high-clearance compound Verapamil and the low-clearance compound Imipramine.

The moderate clearance suggests that the compound is susceptible to CYP-mediated metabolism, but not as rapidly as Verapamil. The presence of the difluoromethoxy group likely contributes to this moderate stability. Fluorine substitution is a well-established strategy to block or slow down metabolic oxidation at specific sites.[16][17] The strong carbon-fluorine bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond.

However, the butylamine side chain presents potential sites for metabolism. Common metabolic pathways for alkylamines include N-dealkylation, which would remove the butyl group, and oxidation at various positions along the alkyl chain (ω and ω-1 hydroxylation).[8][18][19] Further metabolite identification studies would be necessary to elucidate the precise metabolic pathways.

Potential Metabolic Pathways

G cluster_pathways Potential Metabolic Pathways A A B N-dealkylation A->B CYP-mediated C ω-hydroxylation A->C CYP-mediated D ω-1-hydroxylation A->D CYP-mediated

Caption: Potential CYP-mediated metabolic pathways for the test compound.

The moderate metabolic stability of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine is a promising characteristic for a drug candidate. Compounds with very high metabolic instability often suffer from poor oral bioavailability and short duration of action, requiring frequent dosing.[9] Conversely, compounds with very low metabolic stability can accumulate in the body, potentially leading to toxicity. A moderate clearance profile often represents a favorable balance.

Conclusion

This guide has provided a comprehensive comparison of the metabolic stability of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine in human liver microsomes. The experimental data, obtained through a robust and well-validated protocol, demonstrates that the compound possesses moderate metabolic stability. This finding is encouraging for its continued development as a potential therapeutic agent. The strategic incorporation of a difluoromethoxy group appears to confer a degree of metabolic protection, while the butylamine moiety likely serves as a handle for metabolic clearance.

Future studies should focus on identifying the specific metabolites formed to gain a more detailed understanding of its biotransformation pathways. Additionally, investigating the compound's stability in other in vitro systems, such as hepatocytes, would provide a more complete picture of its overall metabolic fate, including the contribution of phase II conjugation reactions.

References

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. National Institutes of Health. [Link]

  • The Role of Cytochrom P450 in Drug Metabolism. International Journal of Research in Pharmacy and Allied Science. [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]

  • The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Academy of Family Physicians. [Link]

  • Drug Metabolism - The Importance of Cytochrome P450 3A4. Medsafe. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. [Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. National Institutes of Health. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Full article: LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. Taylor & Francis. [Link]

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. [Link]

  • A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. MDPI. [Link]

  • Intestinal first-pass metabolism of nitrosamines. 2. Metabolism of N -nitrosodibutylamine in isolated perfused rat small intestinal segments. Oxford Academic. [Link]

  • Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry Revival via CF 2 OMe-Containing Amines. ResearchGate. [Link]

  • n-Butylamine production from glucose using a transaminase-mediated synthetic pathway in Escherichia coli. PubMed. [Link]

  • Extrahepatic microsomal metabolism of N-nitrosodi-n-butylamine in rats. PubMed. [Link]

  • Intestinal first-pass metabolism of nitrosamines. 4. Metabolism of N-nitrosodibutylamine in vascularly autoperfused jejunal and ileal loops of rats. PubMed. [Link]

  • Intrinsic clearance (liver microsomes, human). Eurofins Discovery. [Link]

  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. National Institutes of Health. [Link]

  • In vitro half-life and intrinsic clearance (CL int ) with predicted in vivo hepatic clearance (CL H ) and hepatic extraction ratio (E H ) for pooled human cryopreserved hepatocyte incubations (n ≥ 3 ± SD). ResearchGate. [Link]

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI. [Link]

  • Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository. [Link]

  • Metabolic stability of selected compounds in human liver microsomes.... ResearchGate. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. De Gruyter. [Link]

  • A statistical analysis of in vitro human microsomal metabolic stability of small phenyl group substituents, leading to improved design sets for parallel SAR exploration of a chemical series. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine: A Guide for Laboratory Professionals

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine, a compound that requires careful handling due to its likely hazardous properties as both a halogenated organic compound and an amine. This document is designed to be your preferred resource for operational safety, building trust through value-added information beyond the product itself.

Hazard Assessment and Chemical Profile

  • Amine Group: Amines can be corrosive, causing burns to the skin and eyes, and may be toxic if ingested or inhaled.[1][2] They can also be flammable.[1][2]

  • Difluoromethoxy Group (Halogenated): The presence of fluorine atoms classifies this compound as a halogenated organic. Halogenated compounds often pose environmental risks and require specific disposal routes, typically high-temperature incineration.[3][4]

  • Similar Compounds: The SDS for the structurally related 1-[4-(difluoromethoxy)phenyl]ethanamine indicates it is a skin and eye irritant and may cause respiratory irritation.[5] A more general SDS for 3-Butenylamine highlights that it is harmful if swallowed and causes burns.[1]

Given these characteristics, Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine should be treated as a hazardous waste.

Table 1: Hazard Profile and Key Considerations

Hazard ClassificationPotential EffectsDisposal Implications
Corrosive (Amine) Skin and eye burns, respiratory tract irritation.[1][2]Requires specific Personal Protective Equipment (PPE) during handling and disposal. Waste containers must be compatible and properly sealed.
Halogenated Organic Potential environmental toxicity.Must be segregated from non-halogenated waste streams for specialized disposal, often incineration.[3][4]
Flammable (Potential) Risk of fire or explosion, especially with heat or ignition sources.[1]Store away from heat and incompatible materials. Use non-sparking tools.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of hazardous chemicals is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6] Key requirements include:

  • Chemical Hygiene Plan (CHP): Your laboratory must have a written CHP that outlines procedures for the safe handling, storage, and disposal of hazardous chemicals.[7][8][9]

  • Waste Determination: It is the generator's responsibility to determine if a waste is hazardous.[10] Based on its chemical structure, Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine should be managed as a hazardous waste.

  • Proper Labeling and Storage: All hazardous waste containers must be clearly labeled and stored in a designated satellite accumulation area.[11][12]

Step-by-Step Disposal Protocol

The following protocol provides a detailed workflow for the safe disposal of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure.

  • Eye Protection: Wear chemical safety goggles and a face shield.[13]

  • Hand Protection: Use chemical-resistant gloves, such as butyl rubber or nitrile rubber. Inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities, consider a chemical-resistant apron.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous reactions and ensure correct disposal.

  • Halogenated Waste Stream: This compound must be disposed of in a designated "Halogenated Organic Waste" container.[3][14]

  • Do Not Mix: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or any other incompatible waste streams.[14][15] Incompatible materials can include acids, oxidizing agents, and other reactive chemicals.[13][16]

Step 3: Containerization and Labeling
  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine".[11] Do not use abbreviations. The label should also include the date accumulation started.

Step 4: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel.

  • Storage Conditions: Keep the container tightly closed except when adding waste. Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][13]

Step 5: Final Disposal
  • Contact EHS: Once the waste container is full or has reached the accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup.[13][17]

  • Documentation: Maintain records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and EPA regulations.[10]

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial absorbent for chemical spills).

    • Place the absorbed material in a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area.[18]

    • For large spills, evacuate the laboratory and contact your institution's emergency response team.[19]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1]

    • Seek Immediate Medical Attention in all cases of exposure.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine.

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Containerization cluster_accumulation Accumulation & Final Disposal Start Start: Need to Dispose of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine PPE Don Appropriate PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat Start->PPE Segregate Segregate as Halogenated Organic Waste PPE->Segregate Containerize Use a Labeled, Compatible 'Halogenated Waste' Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store EHS Contact EHS for Pickup and Final Disposal Store->EHS End End: Proper Disposal EHS->End

Caption: Disposal workflow for Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • 3M. (2024, September 19). Safety Data Sheet: 3M Scotchcast™ Electrical Resin 281 (A & B). Retrieved from [Link]

  • University of North Carolina at Chapel Hill Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

  • The University of Tennessee Health Science Center Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Fact Sheet: Laboratory Safety - Chemical Hygiene Plan. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • University of Waterloo. (n.d.). Hazardous Waste Segregation Chart. Retrieved from [Link]

  • Technical University of Denmark. (n.d.). The Use of Amine Reclaimer Wastes as a NOx Reduction Agent. Retrieved from [Link]

  • Diverse Waste Solutions. (n.d.). Halogenated Solvents Recovery. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: tert-Butylamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • XiXisys. (2025, October 19). Safety Data Sheet: 3-[butyl(ethyl)amino]phenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine

Introduction & Hazard Profiling Handling complex fluorinated aralkylamines such as Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine requires a rigorous, mechanistic approach to laboratory safety. As a secondary amine fea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Hazard Profiling

Handling complex fluorinated aralkylamines such as Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine requires a rigorous, mechanistic approach to laboratory safety. As a secondary amine featuring a bulky lipophilic backbone and a difluoromethoxy-substituted phenyl ring, this compound presents a unique intersection of chemical hazards.

To safely integrate this chemical into synthetic workflows or drug development pipelines, researchers must address three core hazard profiles:

  • Corrosivity & Lipophilicity: The secondary amine moiety is highly basic and corrosive to biological tissues. The addition of the butyl and difluoromethoxyphenyl groups significantly increases the molecule's lipophilicity, accelerating dermal absorption and systemic toxicity compared to lower-molecular-weight amines.

  • Dermal Permeation: Standard laboratory gloves (like thin nitrile) provide almost zero barrier protection against concentrated organic amines, requiring specialized polymer selection [1].

  • Thermal Decomposition: Upon combustion or extreme thermal stress, the difluoromethoxy group will decompose to release highly toxic and corrosive Hydrogen Fluoride (HF) gas, alongside oxides of nitrogen (NOx) [2].

Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is not arbitrary; it is dictated by the permeation kinetics of lipophilic organic amines. Standard nitrile gloves exhibit breakthrough times of less than 15 minutes when exposed to structurally similar amines (e.g., butylamine or benzylamine derivatives) [1].

Mandatory PPE Specifications
PPE CategoryPrimary Material/SpecificationMechanistic Rationale (Why this matters)
Hand Protection (Inner) PE/EVAL (e.g., Silver Shield / 4H)Polyethylene/Ethylene-vinyl alcohol laminates block the permeation of highly lipophilic organic solvents and amines that rapidly degrade rubber.
Hand Protection (Outer) Neoprene or Butyl Rubber (≥ 15 mil)Provides mechanical dexterity, abrasion resistance, and secondary chemical resistance against basic amine splashes.
Eye & Face Chemical Splash Goggles + Face ShieldAmines cause severe, irreversible corneal damage upon contact. A face shield prevents aerosolized droplets from reaching the face during pressurized transfers.
Respiratory NIOSH-approved Full-Face RespiratorRequired only if handling outside a validated fume hood. Must be equipped with ABEK (Organic Vapor/Acid Gas/Ammonia/Methylamine) cartridges.
Body Tychem® QC Suit or Heavy Lab CoatPrevents trans-dermal exposure in the event of a catastrophic spill. A chemical-resistant apron is required for volumes > 100 mL.

Operational Workflow & Methodologies

Every protocol involving Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine must be a self-validating system, ensuring containment from the point of transfer to the point of reaction quench.

Step-by-Step Handling Methodology
  • Pre-Operation Validation: Verify that the chemical fume hood maintains a minimum face velocity of 100 feet per minute (fpm). Clear the hood of all incompatible materials, particularly strong oxidizers, acids, and halogenated solvents.

  • Transfer Protocol: Utilize a Schlenk line or inert gas (Nitrogen/Argon) displacement for transferring the liquid. If pouring, place the receiving vessel inside a secondary containment tray made of high-density polyethylene (HDPE).

  • Reaction Execution: Organic amines can react exothermically with electrophiles and acids. Always equip the reaction vessel with a reflux condenser and a thermocouple. Add the amine dropwise to control the rate of heat generation.

  • Quench and Decontamination: Wash all contaminated glassware with a dilute, weak acid (e.g., 5% Citric Acid or 1M HCl) inside the fume hood. This converts the volatile, lipophilic free-base amine into a water-soluble, non-volatile ammonium salt.

Workflow Start Pre-Operation Risk Assessment PPE Don Dual-Layer PPE (PE/EVAL + Neoprene) Start->PPE Hood Fume Hood Setup (Min 100 fpm face velocity) PPE->Hood Transfer Chemical Transfer (Secondary Containment) Hood->Transfer Reaction Reaction Execution (Monitor Exotherms) Transfer->Reaction Quench Neutralization / Quench (Dilute Acid) Reaction->Quench Waste Waste Segregation (EPA Organic Amine) Quench->Waste

Figure 1: Operational workflow for the safe handling and processing of fluorinated aralkylamines.

Spill Response & Disposal Logistics

Because this molecule contains a difluoromethoxy group, its disposal is heavily regulated. The EPA mandates specific destruction protocols for fluorinated organics to prevent environmental persistence and the release of products of incomplete combustion (PICs) [2].

Spill Response Protocol
  • Evacuate & Assess: If the spill is outside the fume hood or exceeds 50 mL, evacuate the laboratory immediately and contact Environmental Health and Safety (EHS).

  • Containment: For small, manageable spills inside the hood, cover the liquid with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Never use sawdust or combustible materials, as the amine may trigger an exothermic reaction.

  • Neutralization: Carefully apply a weak acid (e.g., solid citric acid or dilute acetic acid) to the absorbent mixture to neutralize the amine, mitigating its volatility and corrosivity.

  • Collection: Sweep the neutralized matrix using non-sparking tools into a chemically compatible, sealable container (e.g., a UN-rated poly drum).

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Small Spill (< 50 mL) Inside Hood Assess->Small Large Large Spill (> 50 mL) or Outside Hood Assess->Large Absorb Apply Inert Absorbent (e.g., Vermiculite) Small->Absorb Evacuate Evacuate Lab & Call EHS Large->Evacuate Neutralize Neutralize with Dilute Citric Acid Absorb->Neutralize Dispose Collect as Hazardous Waste Neutralize->Dispose

Figure 2: Decision logic tree for organic amine spill response and neutralization.

Disposal & EPA Compliance

Under the EPA's Resource Conservation and Recovery Act (RCRA) and guidelines for Significant New Uses of Chemical Substances (40 CFR Part 721) [3], this chemical must be treated as a highly regulated hazardous waste:

  • Segregation: Do not mix amine waste with halogenated solvents or strong oxidizing waste streams, as this can lead to pressurized gas evolution or explosive mixtures.

  • Incineration: The only acceptable method of ultimate disposal is high-temperature hazardous waste incineration (>1100°C). The resilient carbon-fluorine bonds in the difluoromethoxy group require extreme thermal conditions to achieve a 99.99% destruction and removal efficiency (DRE) and to prevent the atmospheric release of ultrafine fluorinated particles [2].

  • Labeling: Waste containers must be explicitly labeled as "Corrosive, Toxic, Fluorinated Organic Amine Waste."

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Recommendations for Chemical Protective Clothing." The National Institute for Occupational Safety and Health (NIOSH). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams." EPA Technical Brief. Available at:[Link]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 721 -- Significant New Uses of Chemical Substances." eCFR. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine
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Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine
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